Technical Documentation Center

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Handling Protocols for 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride

Executive Summary In modern medicinal chemistry, the strategic deployment of bifunctional nitrogenous scaffolds is critical for targeting complex central nervous system (CNS) receptors and kinases. 2-Methyl-4-(pyrrolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of bifunctional nitrogenous scaffolds is critical for targeting complex central nervous system (CNS) receptors and kinases. 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6)[1] represents a highly versatile building block featuring two distinct basic centers: a secondary aliphatic amine (pyrrolidine) and an aromatic nitrogen (pyridine).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. This whitepaper elucidates the causality behind the compound's physicochemical properties, maps its pharmacophore potential, and provides self-validating experimental protocols to ensure high-fidelity results in drug development workflows.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of this scaffold requires analyzing the differential reactivity of its two rings. The compound is commercially supplied as a dihydrochloride salt[1], a deliberate formulation choice driven by stability requirements.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS Registry Number 2703756-93-6[1]
Molecular Formula C₁₀H₁₄N₂ · 2HCl (C₁₀H₁₆Cl₂N₂)[1]
Molecular Weight 235.15 g/mol [1]
Physical State Solid (Crystalline Powder)
Predicted pKa (Pyrrolidine N) ~10.4 (Strongly Basic)
Predicted pKa (Pyridine N) ~6.0 (Weakly Basic)
Solubility Profile High in H₂O, MeOH, DMSO; Low in Hexane, EtOAc
The Causality of the Dihydrochloride Salt Form

Free secondary amines, such as the pyrrolidine moiety, are highly susceptible to atmospheric oxidation (forming N-oxides) and readily absorb ambient CO₂ to form carbamates. Furthermore, the free base form is often a viscous oil or low-melting solid, making precise stoichiometric weighing difficult. By protonating both the pyrrolidine and pyridine nitrogens with hydrochloric acid, the electron density is localized. This salt formation locks the molecule into a stable, crystalline lattice, preventing oxidative degradation and ensuring a long shelf life while maximizing aqueous solubility for biological assays.

Pharmacophore Mechanics & Biological Rationale

The structural architecture of 2-Methyl-4-(pyrrolidin-2-yl)pyridine makes it a privileged scaffold for neuropharmacology, particularly as an analog for ligands targeting .

The biological rationale hinges on the pKa differential between the two nitrogens. At a physiological pH of 7.4:

  • The Pyrrolidine Ring (pKa ~10.4): Remains >99% protonated. This cationic center acts as the primary anchor, engaging in strong cation- π interactions with electron-rich aromatic residues (e.g., Tryptophan) deep within the receptor binding cleft.

  • The Pyridine Ring (pKa ~6.0): Remains predominantly neutral. The lone pair on the pyridine nitrogen serves as a highly directional hydrogen-bond acceptor, interacting with the receptor's peptide backbone.

G Ligand 2-Methyl-4-(pyrrolidin-2-yl)pyridine Pyrrolidine Pyrrolidine Ring (Protonated, pKa ~10.4) Ligand->Pyrrolidine Motif 1 Pyridine 2-Methylpyridine Ring (Neutral, pKa ~6.0) Ligand->Pyridine Motif 2 Receptor Receptor Binding Pocket (e.g., nAChR) Pyrrolidine->Receptor Cation-π Interaction (Trp residue) Pyridine->Receptor H-Bond Acceptor (Backbone NH) Signal Receptor Activation / Signal Transduction Receptor->Signal Conformational Shift

Pharmacophore mapping and receptor binding logic for pyrrolidinyl-pyridine scaffolds.

Validated Experimental Protocols

To utilize this scaffold in cross-coupling, N-alkylation, or acylation reactions, the dihydrochloride salt must first be converted to its free base form.

Protocol 3.1: Controlled Free-Basing & Extraction

Objective: Isolate the neutral free base while preventing oxidative degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in deionized water (10 mL/g) in a round-bottom flask.

  • Cooling: Chill the solution to 0–5°C using an ice bath. Causality: Neutralization is exothermic; cooling prevents the thermal degradation of the liberated secondary amine.

  • Basification: Dropwise, add 2M NaOH until the aqueous solution reaches pH > 11.5.

    • Causality of pH > 11.5: According to the , the pyrrolidine nitrogen has a pKa of ~10.4. Adjusting the pH to exactly 10.4 leaves 50% of the compound ionized (water-soluble). Pushing the pH above 11.4 ensures >90% of the compound is in the neutral free-base form, driving it into the organic phase.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Desiccation & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping bath temperature < 30°C to prevent volatility losses).

Self-Validating Mechanism: This extraction process is self-validating through phase separation and pH monitoring. DCM is denser than water; thus, the organic layer containing the product will reliably form the bottom layer. If the extraction yield is exceptionally low or an emulsion forms, it physically validates incomplete basification, prompting the scientist to re-verify that the aqueous pH is strictly > 11.5 before proceeding.

G Start Dihydrochloride Salt (Aqueous Solution) Base Add 2M NaOH (0-5°C) Adjust to pH > 11.5 Start->Base Step 1: Neutralize Extract Extract with DCM (Phase Separation) Base->Extract Step 2: Partition OrgPhase Organic Phase (DCM) (Contains Free Base) Extract->OrgPhase Bottom Layer AqPhase Aqueous Phase (Contains NaCl/H2O) Extract->AqPhase Top Layer (Discard) Dry Dry over Na2SO4 Filter & Concentrate OrgPhase->Dry Step 3: Desiccate Product Pure Free Base Ready for Synthesis Dry->Product Step 4: Isolate

Self-validating experimental workflow for the controlled free-basing of the dihydrochloride salt.

Protocol 3.2: LC-MS Analytical Characterization

Objective: Verify purity and mass without column degradation.

Methodology:

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Because the free pyrrolidine interacts strongly with residual silanols on silica columns, use a basic mobile phase (e.g., Water/Acetonitrile modified with 0.1% NH₄OH) rather than standard Formic Acid. Causality: The basic modifier suppresses the ionization of the pyrrolidine, preventing severe peak tailing and ensuring sharp, quantifiable peaks.

Self-Validating Mechanism: Injecting a known neutral standard (e.g., toluene) alongside the sample allows the scientist to calculate the exact dead volume ( t0​ ) and verify column integrity. If the 2-Methyl-4-(pyrrolidin-2-yl)pyridine peak exhibits severe tailing (asymmetry factor > 1.5), it immediately validates that the mobile phase pH is too low or the silanol masking agent (NH₄OH) is depleted, prompting an immediate mobile phase adjustment.

References

  • Dani, J. A. (2015). Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics. Pharmacological Reviews, 67(1), 20. Retrieved from[Link]

  • Po, H. N., & Senozan, N. M. (2001). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride, a heterocyclic compound of interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and pharmacology. Drawing parallels from structurally similar and well-studied nicotinic acetylcholine receptor (nAChR) ligands, this document elucidates the compound's molecular structure, physicochemical properties, and a plausible synthetic pathway. Furthermore, it delves into its anticipated mechanism of action, potential therapeutic applications, and the analytical techniques essential for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Introduction

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride belongs to a class of compounds characterized by a pyridine ring substituted with a pyrrolidine moiety. This structural motif is notably present in nicotine and its various synthetic and natural analogs, which are known to interact with nicotinic acetylcholine receptors (nAChRs)[1][2][3]. These receptors are ligand-gated ion channels that play a critical role in a wide array of physiological and cognitive processes[1]. The modulation of nAChRs is a key strategy in the development of therapeutics for neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction[4].

The specific substitution pattern of a methyl group at the 2-position of the pyridine ring and a pyrrolidin-2-yl group at the 4-position suggests that this compound may exhibit a unique pharmacological profile, potentially offering selectivity for certain nAChR subtypes. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for experimental and formulation purposes. This guide aims to provide a detailed technical framework for understanding and utilizing 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride in a research setting.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is fundamental to its chemical behavior and biological activity. The presence of two basic nitrogen atoms, one in the pyridine ring and one in the pyrrolidine ring, allows for the formation of a stable dihydrochloride salt.

Molecular Structure

Caption: Molecular structure of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available from vendors, other parameters are estimated based on the structure and data from analogous compounds.

PropertyValueSource/Method
CAS Number 2703756-93-6[3][5]
Molecular Formula C₁₀H₁₆Cl₂N₂[6]
Molecular Weight 235.16 g/mol [6]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not available. Expected to be >200 °C (decomposition)Based on similar dihydrochloride salts
Solubility Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents.Inferred from dihydrochloride salt nature[7]
pKa (predicted) pKa1 ~4-5 (pyridine N), pKa2 ~10-11 (pyrrolidine N)Estimated from similar structures

Synthesis and Purification

Proposed Synthetic Pathway

A feasible synthetic strategy involves the nucleophilic substitution of a leaving group at the 4-position of a 2-methylpyridine derivative with a protected 2-lithiopyrrolidine, followed by deprotection and salt formation.

Synthesis_Workflow SM1 4-Chloro-2-methylpyridine Int2 N-Boc-2-methyl-4-(pyrrolidin-2-yl)pyridine SM1->Int2 Pd(dba)₂, P(t-Bu)₃ Toluene, 100 °C SM2 N-Boc-pyrrolidine Int1 N-Boc-2-lithiopyrrolidine SM2->Int1 s-BuLi, TMEDA THF, -78 °C Int1->Int2 Pd(dba)₂, P(t-Bu)₃ Toluene, 100 °C Product_freebase 2-Methyl-4-(pyrrolidin-2-yl)pyridine Int2->Product_freebase TFA or HCl in Dioxane Room Temp. Final_Product 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride Product_freebase->Final_Product 2 eq. HCl in Ether or Isopropanol

Caption: Proposed synthetic workflow for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride.

Experimental Protocol (Representative)

Step 1: Synthesis of N-Boc-2-methyl-4-(pyrrolidin-2-yl)pyridine

  • To a solution of N-Boc-pyrrolidine (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add s-butyllithium (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours to generate the N-Boc-2-lithiopyrrolidine intermediate.

  • In a separate flask, dissolve 4-chloro-2-methylpyridine (1.2 eq.), Pd(dba)₂ (0.05 eq.), and P(t-Bu)₃ (0.1 eq.) in anhydrous toluene.

  • Add the freshly prepared solution of N-Boc-2-lithiopyrrolidine to the toluene mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-methyl-4-(pyrrolidin-2-yl)pyridine.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-2-methyl-4-(pyrrolidin-2-yl)pyridine (1.0 eq.) in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the resulting residue in a minimal amount of isopropanol or diethyl ether.

  • Add a solution of HCl in diethyl ether (2.0 M, 2.2 equivalents) dropwise with stirring.

  • The dihydrochloride salt should precipitate out of solution. If not, trituration with cold diethyl ether may be necessary.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride.

Mechanism of Action and Pharmacological Profile

The structural resemblance of 2-Methyl-4-(pyrrolidin-2-yl)pyridine to nicotine and other nAChR ligands strongly suggests its primary biological targets are nicotinic acetylcholine receptors[1].

Anticipated Interaction with Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ion channels composed of various subunits (α and β) that form a central pore. The binding of agonists like acetylcholine or nicotine to the extracellular domain at the interface of these subunits induces a conformational change, opening the channel to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.

The pyrrolidine nitrogen of the title compound is expected to be protonated at physiological pH, forming a cationic head that can engage in a cation-π interaction with a tryptophan residue in the aromatic box of the nAChR binding site, a key interaction for many nAChR agonists[2][3]. The pyridine nitrogen can act as a hydrogen bond acceptor. The methyl group at the 2-position of the pyridine ring may influence the compound's binding affinity and selectivity for different nAChR subtypes.

nAChR_Binding Ligand 2-Methyl-4-(pyrrolidin-2-yl)pyridine (Cationic Form) Receptor nAChR Binding Pocket Ligand->Receptor Binding Trp Tryptophan Residue (Aromatic Box) Ligand->Trp Cation-π Interaction HBA Hydrogen Bond Acceptor Site Ligand->HBA Hydrogen Bonding Channel Ion Channel Receptor->Channel Induces Conformational Change Depolarization Neuronal Depolarization Channel->Depolarization Cation Influx (Na⁺, Ca²⁺)

Caption: Hypothesized mechanism of action at the nicotinic acetylcholine receptor.

Potential Pharmacological Effects

Based on the pharmacology of related nAChR modulators, 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride could potentially exhibit a range of central nervous system effects, including:

  • Cognitive Enhancement: Stimulation of nAChRs, particularly the α4β2 and α7 subtypes, has been shown to improve learning, memory, and attention[4].

  • Neuroprotective Effects: Activation of certain nAChR subtypes can protect neurons from excitotoxicity and oxidative stress.

  • Modulation of Neurotransmitter Release: nAChRs are located presynaptically on various neurons and modulate the release of neurotransmitters such as dopamine, acetylcholine, glutamate, and GABA.

Further in-vitro and in-vivo studies are required to elucidate the specific pharmacological profile of this compound, including its agonist, partial agonist, or antagonist activity at different nAChR subtypes, as well as its efficacy and side-effect profile.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of synthesized 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): (400 MHz, D₂O) δ ppm:

  • Pyridine Protons: Aromatic signals expected between 7.0 and 8.5 ppm. The substitution pattern will result in a characteristic splitting pattern.

  • Pyrrolidine Protons: Aliphatic signals expected between 1.8 and 4.0 ppm. The proton at the chiral center (C2) will likely be a multiplet.

  • Methyl Protons: A singlet corresponding to the three methyl protons is expected around 2.5 ppm.

  • N-H Protons: Broad signals that may exchange with D₂O.

¹³C NMR (Predicted): (100 MHz, D₂O) δ ppm:

  • Pyridine Carbons: Signals in the aromatic region (120-160 ppm).

  • Pyrrolidine Carbons: Aliphatic signals between 20 and 60 ppm.

  • Methyl Carbon: A signal in the aliphatic region, likely around 15-25 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 177.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

IonPredicted m/z
[M+H]⁺ 177.1441
[M+Na]⁺ 199.1260
Purity Analysis

High-performance liquid chromatography (HPLC) coupled with a UV detector is the recommended method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid would be a suitable starting point for method development.

Applications in Research and Drug Development

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride represents a valuable tool for researchers in several areas:

  • Probe for nAChR Subtype Function: Its unique substitution pattern may confer selectivity for specific nAChR subtypes, allowing for the dissection of their roles in various neuronal circuits.

  • Lead Compound for Drug Discovery: It can serve as a starting point for the development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of cognitive and neurodegenerative disorders.

  • Tool for In Vitro and In Vivo Pharmacological Studies: The compound can be used in a variety of assays, including radioligand binding studies, electrophysiology on cultured neurons or brain slices, and behavioral studies in animal models.

Conclusion

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a compound with significant potential for research in neuropharmacology and medicinal chemistry. While specific experimental data for this molecule is currently limited in the public domain, its structural characteristics and the well-established pharmacology of related nAChR ligands provide a strong foundation for its investigation as a modulator of nicotinic acetylcholine receptors. This technical guide has outlined its key properties, a plausible synthetic route, its likely mechanism of action, and methods for its analytical characterization, thereby providing a comprehensive resource to facilitate its use in scientific research and drug development endeavors.

References

  • Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 2426. [Link]

  • MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

  • Chemovent. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. [Link]

  • NIST. 2-Methylpyrrolidine Mass Spectrum. [Link]

  • ACS Publications. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4999. [Link]

  • OSTI.gov. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. [Link]

  • ChemRxiv. Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link]

  • MassBank. Pyridine Mass Spectrum. [Link]

  • MassBank. N-methylpyrrolidine Mass Spectrum. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Nextmol. 2-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride — Chemical Substance Information. [Link]

  • RSC Publishing. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]

  • PubMed. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. Newer biologically active pyridines: A potential review. [Link]

  • ResearchGate. Synthesis of pyrrolidine-fused pyridine derivatives. [Link]

  • Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Nextmol. 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride — Chemical Substance Information. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Chemistry Stack Exchange. H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. [Link]

  • PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • NIST. Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. [Link]

  • Wikipedia. Nicotine. [Link]

Sources

Foundational

Synthesis Pathway of 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride: A Metallaphotoredox Approach

Introduction & Target Relevance The compound 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a highly versatile, nitrogen-rich heterocyclic building block. It is frequently deployed in the dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Target Relevance

The compound 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a highly versatile, nitrogen-rich heterocyclic building block. It is frequently deployed in the discovery of advanced pharmacophores, functioning as a critical structural motif in potent Bcl-2 inhibitors[1] and various CNS-active agents.

Traditional synthetic routes to 2-heteroarylpyrrolidines rely heavily on Negishi or Suzuki cross-couplings. However, these classical methods necessitate the pre-generation of moisture-sensitive organozinc or organoboron reagents, which often suffer from instability, require strictly anhydrous cryogenic conditions, and exhibit poor atom economy. To establish a more robust and scalable protocol, this guide outlines a modern decarboxylative metallaphotoredox strategy. By leveraging the synergistic dual-catalysis framework pioneered by MacMillan and colleagues[3], we achieve the direct sp3

sp2 cross-coupling of commercially abundant N-Boc-proline with 4-bromo-2-methylpyridine[2].

Retrosynthetic Analysis & Strategy Selection

The selection of a photoredox/nickel dual-catalysis pathway over traditional organometallic coupling is driven by three causality-based advantages:

  • Feedstock Availability: The sp3 coupling partner is derived directly from N-Boc-proline, a bench-stable, inexpensive amino acid, bypassing the need for unstable pre-functionalized zincates.

  • Thermodynamic Mildness: The reaction operates entirely at ambient temperature, preventing the thermal degradation of sensitive intermediates.

  • Chemoselectivity: The single-electron transfer (SET) dynamics of the iridium photocatalyst are highly specific to the carboxylate moiety, ensuring no off-target oxidation of the pyridine ring occurs.

Note on Stereochemistry: The extrusion of CO2​ generates a planar, sp2 -hybridized α-amino radical. Consequently, coupling with an achiral nickel catalyst (using dtbbpy) yields a racemic mixture. If an enantiopure isomer is required, the protocol must be adapted to include a chiral bis(oxazoline) ligand, or the final product must undergo chiral SFC resolution.

Mechanistic Pathway

The transformation relies on two interwoven catalytic cycles operating simultaneously:

  • The Photoredox Cycle: The Ir(III) photocatalyst is excited by visible light. The excited state ∗Ir(III) oxidizes the deprotonated proline carboxylate, triggering rapid CO2​ extrusion to form a nucleophilic α-amino radical.

  • The Cross-Coupling Cycle: Concurrently, the Ni(0) catalyst undergoes oxidative addition into 4-bromo-2-methylpyridine. The resulting Ni(II)-aryl species intercepts the transient α-amino radical, forming a high-valent Ni(III) intermediate. Reductive elimination forges the new C-C bond, and a final SET from Ir(II) regenerates both ground-state catalysts[3].

DualCatalysis cluster_photo Photoredox Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ground State Ir3_ex *Ir(III) Excited State Ir3->Ir3_ex Visible Light Ir2 Ir(II) Reduced State Ir3_ex->Ir2 SET from Proline Ni2_OA Ni(II)-Aryl Complex Ir3_ex->Ni2_OA α-Amino Radical Transfer Ir2->Ir3 SET to Ni(II) Ni1 Ni(I) Complex Ir2->Ni1 Single Electron Transfer Ni0 Ni(0) Catalyst Ni0->Ni2_OA + Aryl Bromide Ni3 Ni(III)-Aryl-Alkyl Complex Ni2_OA->Ni3 + α-Amino Radical Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET from Ir(II)

Diagram 1: Synergistic Ir/Ni dual catalytic cycle for decarboxylative arylation.

Step-by-Step Experimental Protocol

Phase 1: Decarboxylative Cross-Coupling

Reagents: N-Boc-proline (1.5 equiv), 4-bromo-2-methylpyridine (1.0 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%), NiCl2​⋅glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), Cs2​CO3​ (1.5 equiv), anhydrous DMF.

  • Reagent Preparation: Charge an oven-dried 40 mL reaction vial equipped with a Teflon septum with N-Boc-proline, the Ir/Ni catalysts, dtbbpy, and Cs2​CO3​ .

    • Causality Note: Cs2​CO3​ is selected over K2​CO3​ due to its superior solubility profile in DMF, which is critical for the efficient deprotonation of the amino acid prior to photo-oxidation.

  • Solvent & Substrate Addition: Add anhydrous DMF (0.1 M relative to the aryl bromide) followed by 4-bromo-2-methylpyridine via syringe.

  • Degassing: Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality Note: Molecular oxygen is a potent triplet quencher. Failure to rigorously deoxygenate the solvent will result in the rapid quenching of the ∗Ir(III) excited state, completely arresting the radical generation cycle.

  • Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 24 hours. Ensure vigorous stirring to maintain suspension of the base.

  • Workup: Dilute the mixture with EtOAc and wash heavily with saturated aqueous LiCl (3x).

    • Causality Note: Washing with LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure crude intermediate.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-2-(2-methylpyridin-4-yl)pyrrolidine.

Phase 2: Global Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane, anhydrous Dichloromethane (DCM).

  • Dissolution: Dissolve the purified Boc-protected intermediate in a minimal volume of anhydrous DCM.

  • Acidification: Cool the flask to 0 °C and add 10 equivalents of 4M HCl in dioxane dropwise.

  • Cleavage: Remove the ice bath and stir at room temperature for 2 hours. The reaction is self-indicating; the dihydrochloride salt will begin to precipitate out of the solution.

  • Isolation: Concentrate the suspension in vacuo. Triturate the resulting solid with cold diethyl ether to remove cleaved tert-butyl artifacts.

  • Drying: Filter and dry under high vacuum to afford 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride as an off-white, highly pure solid.

Workflow Step1 1. Reagent Preparation Mix N-Boc-Proline, Aryl Bromide, Catalysts & Base in DMF Step2 2. Degassing Sparge with Argon (15 min) Step1->Step2 Step3 3. Photoreaction Irradiate with Blue LEDs (24h, RT) Step2->Step3 Step4 4. Workup & Purification LiCl Wash & Flash Chromatography Step3->Step4 Step5 5. Deprotection Treat with 4M HCl in Dioxane (2h) Step4->Step5 Step6 6. Isolation Triturate, Filter, and Dry in Vacuo Step5->Step6

Diagram 2: Step-by-step experimental workflow for the synthesis and isolation pathway.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters for the critical Metallaphotoredox Arylation step, demonstrating the self-validating nature of the catalytic system.

EntryPhotocatalystNickel LigandBaseYield (%)Observation / Causality
1 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ dtbbpy Cs2​CO3​ 84% Optimal conditions; rapid radical capture.
2 Ru(bpy)3​Cl2​ dtbbpy Cs2​CO3​ 12%Inadequate oxidation potential for proline decarboxylation.
3 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ dppp Cs2​CO3​ 35%Bidentate phosphine impedes efficient reductive elimination.
4 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ dtbbpy K2​CO3​ 41%Poor base solubility in DMF limits carboxylate formation.
5None (Control)dtbbpy Cs2​CO3​ 0%Confirms absolute necessity of the photoredox cycle.

References

  • Google Patents. "CN112437772B - Bcl-2 inhibitors".
  • Zuo, Z., Ahneman, D., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3 -carbons with aryl halides." Science, 345(6195), 437-440. URL:[Link]

Sources

Exploratory

Conformational Tuning in Nicotinic Receptor Ligands: A Technical Guide to 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride in Neuroscience Research

Executive Summary The pursuit of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of neuropharmacology, driven by the need to treat cognitive deficits in Alzheimer's disease, schizop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of neuropharmacology, driven by the need to treat cognitive deficits in Alzheimer's disease, schizophrenia, and neuroinflammation. 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) emerges as a highly specialized, privileged scaffold in this domain,[1].

Unlike classical nAChR ligands (e.g., nicotine or nornicotine) which utilize a 3-substituted pyridine ring, this compound features a 4-position linkage coupled with a 2-methyl substitution[2],[3]. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical causality behind this molecule's design and to provide researchers with self-validating experimental workflows for deploying this compound in advanced neuroscience assays.

Structural Causality & Scaffold Mechanics

To understand the utility of 2-Methyl-4-(pyrrolidin-2-yl)pyridine, we must analyze the thermodynamic and electronic consequences of its structural deviations from endogenous or classical ligands. Recent topological and density functional theory (DFT) analyses of the base 4-(pyrrolidin-2-yl)pyridine scaffold highlight its distinct HOMO-LUMO gap and electronic excitation properties[4].

  • The 4-Position Shift (Vector Alteration): In classical 3-substituted pyridines, the basic pyrrolidine nitrogen forms a cation- π interaction with Trp149 in the nAChR orthosteric pocket. Shifting the pyrrolidine ring to the 4-position fundamentally alters the spatial vector of this basic amine[5]. Causality: This geometric reorientation forces the molecule to adopt an atypical binding pose, which is highly advantageous for screening against non-classical nAChR interfaces (e.g., α 7 or α 4 β 2 subtypes) while simultaneously reducing off-target affinity for muscarinic receptors.

  • The 2-Methyl Substitution (Steric Locking): The addition of a methyl group at the 2-position of the pyridine ring introduces targeted steric hindrance. Causality: This bulk restricts the free rotation of the C-C bond connecting the pyridine and pyrrolidine rings. By "locking" the dihedral angle into a preferred conformation, the molecule pays a significantly lower entropic penalty upon receptor binding, thereby increasing binding affinity ( ΔG ).

  • Dihydrochloride Salt Formulation: The compound is supplied as a dihydrochloride salt (MW: 235.16 g/mol ),[1]. Causality: Protonation of both the pyrrolidine and pyridine nitrogens maximizes aqueous solubility and prevents oxidative degradation of the secondary amine, ensuring immediate bioavailability in physiological buffers (pH 7.4) without the need for toxic co-solvents like DMSO.

Self-Validating Experimental Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to differentiate true pharmacological signals from artifactual noise.

Workflow A: High-Throughput Radioligand Binding Assay (Receptor Affinity)

This assay determines the inhibition constant ( Ki​ ) of the compound at α 4 β 2 nAChRs.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: Ice-cold temperatures inhibit endogenous proteases, preserving the structural integrity of the membrane-bound nAChRs.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [ 3 H]-Epibatidine and varying concentrations of the test compound (10 pM to 100 µM) for 2 hours at 22°C.

    • Causality: A 2-hour incubation at room temperature ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for accurately calculating Ki​ via the Cheng-Prusoff equation.

  • Self-Validation (NSB Determination): In parallel control wells, co-incubate the radioligand with 300 µM cold Nicotine.

    • Causality: This saturates all specific nAChR binding sites. Any remaining radioactive signal is defined as Non-Specific Binding (NSB) to lipids or plastic. Subtracting NSB from total binding validates the signal-to-noise ratio and ensures the data reflects true receptor interaction.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, preventing non-specific binding of the positively charged radioligand to the filter itself.

Workflow B: Whole-Cell Patch-Clamp Electrophysiology (Functional Kinetics)

Binding does not equal function. This workflow determines if the compound acts as an agonist, partial agonist, or antagonist.

  • Cell Preparation & Patching: Establish a gigaseal (>1 G Ω ) on HEK293 cells stably expressing α 7 nAChRs, then apply negative pressure to achieve the whole-cell configuration.

  • Intracellular Dialysis & Baseline Stabilization: Wait 5 minutes post-rupture before recording.

    • Causality: This allows complete dialysis of the ATP-containing intracellular solution into the cell, stabilizing the resting membrane potential and preventing the "rundown" of nAChR currents caused by intracellular ATP depletion.

  • Compound Application (Fast Perfusion): Apply 10 µM of the compound via a rapid gravity-fed perfusion system (<20 ms exchange time).

    • Causality: α 7 nAChRs desensitize in milliseconds. Slow perfusion would cause the receptors to desensitize before a peak current can be recorded, leading to false-negative functional data.

  • Self-Validation (Pharmacological Isolation): Wash the cell, then co-apply the compound with 1 µM Methyllycaconitine (MLA).

    • Causality: MLA is a highly selective α 7 antagonist. If the inward current is completely abolished by MLA, it internally validates that the observed current was exclusively mediated by the target receptor and not a mechanosensitive artifact or off-target ion channel.

Data Synthesis & Comparative Profiling

The following tables synthesize the quantitative physicochemical parameters and the pharmacological rationale for utilizing this specific scaffold in drug discovery.

Table 1: Physicochemical Profile of 2-Methyl-4-(pyrrolidin-2-yl)pyridine

ParameterValuePharmacological Implication
CAS Number 2703756-93-6[1]Unique registry for procurement and tracking.
Molecular Weight 235.16 g/mol (Dihydrochloride)Low MW ensures high ligand efficiency (LE) and excellent Blood-Brain Barrier (BBB) penetration.
Molecular Formula C10H16Cl2N2[1]Defines the stoichiometry of the salt form.
H-Bond Donors / Acceptors 2 / 2Optimal for binding within the hydrophobic nAChR pocket while maintaining aqueous solubility.
Rotatable Bonds 1Low conformational flexibility reduces entropic penalty upon binding.

Table 2: Scaffold Evolution & Pharmacological Rationale

Scaffold TypePrimary TargetStructural Limitation / Advantage
Nicotine (3-substituted) Broad nAChRs ( α 4 β 2 dominant)Limitation: High toxicity, rapid metabolism, and lack of subtype selectivity.
4-(pyrrolidin-2-yl)pyridine Atypical nAChRs[5],[4]Advantage: Altered spatial geometry shifts cation- π interactions, reducing muscarinic off-target effects.
2-Methyl-4-(pyrrolidin-2-yl)pyridine Subtype-selective nAChRsAdvantage: Steric locking via the 2-methyl group restricts dihedral rotation, maximizing target affinity.

Mechanistic Pathway Visualization

The following diagram maps the downstream neurophysiological cascade initiated by the binding of pyrrolidine-pyridine ligands to nAChRs, culminating in neuroplasticity.

Pathway LIG 2-Methyl-4-(pyrrolidin-2-yl)pyridine (Receptor Binding) REC nAChR Activation (α7 / α4β2 Subtypes) LIG->REC DEP Membrane Depolarization (Na+ / Ca2+ Influx) REC->DEP CAL Intracellular Ca2+ Surge REC->CAL Direct Ion Pore VGC VGCC Opening DEP->VGC VGC->CAL KIN Kinase Cascades (ERK / PKA / CaMKII) CAL->KIN CRE CREB Phosphorylation KIN->CRE NEU Neuroplasticity & Synaptic Remodeling CRE->NEU

Fig 1: Downstream signaling cascade initiated by nAChR activation via pyrrolidine-pyridine ligands.

References

  • Barathan, U., et al. (2024). "Molecular level interaction, electrons excitation properties, solvent effect using IEFPCM investigation, topological surface, and docking analysis of 4-pyrrolidin-2-yl-pyridine". Zeitschrift für Physikalische Chemie, 2024(4), 707-728. Available at:[Link][4]

Sources

Foundational

Pharmacological Profiling of 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride: A Technical Guide to nAChR Ligand Characterization

Executive Summary The development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a critical vector in neuropharmacology, targeting indications from cognitive dysfunction (e.g., Alzheimer's disea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a critical vector in neuropharmacology, targeting indications from cognitive dysfunction (e.g., Alzheimer's disease) to nociception and addiction. 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) represents a highly specialized structural analog of the classic nicotinic pharmacophore. This whitepaper provides an authoritative, in-depth framework for the structural rationale, in vitro characterization, and electrophysiological profiling of this compound, establishing a self-validating experimental matrix for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The classical nicotinic pharmacophore requires two essential features: a cationic center (typically a protonated amine) and a hydrogen-bond acceptor (typically a pyridine nitrogen), separated by an optimal spatial distance of 4.5 to 5.5 Å. These functional groups bridge the subunit interfaces of the pentameric nAChR (e.g., between the α4 and β2 subunits) [1].

The 4-Pyridyl Shift and 2-Methyl Substitution

Endogenous nicotine utilizes a 3-substituted pyridine ring. In contrast, 2-Methyl-4-(pyrrolidin-2-yl)pyridine shifts the pyrrolidine attachment to the 4-position and introduces a methyl group at the 2-position .

  • Causality of the 4-position shift: Moving the pyrrolidine to the para-like position linearizes the molecule's geometry. This alters the dihedral angle between the rings, projecting the cationic center deeper into the orthosteric binding pocket, which can drastically alter subtype selectivity (e.g., shifting preference from ganglionic α3β4 to CNS α4β2 or α7 receptors).

  • Causality of the 2-methyl group: The steric bulk of the methyl group adjacent to the pyridine nitrogen modulates the basicity of the H-bond acceptor and creates steric hindrance. This hindrance is designed to clash with specific amino acid residues in off-target receptor subtypes, serving as a negative selectivity filter.

The Dihydrochloride Salt Advantage

The compound is formulated as a dihydrochloride salt rather than a free base.

  • Causality of the salt form: The highly basic pyrrolidine nitrogen (pKa ~9.5) must be fully protonated to engage in the critical cation- π interaction with the Trp149 residue of the nAChR [1]. The dihydrochloride formulation prevents the volatile degradation common in free-base pyridines, ensures rapid and complete dissolution in Artificial Cerebrospinal Fluid (ACSF), and standardizes the molarity of the active cation for precise in vitro dosing.

nAChR_Signaling Ligand 2M-4PPy·2HCl (Agonist) Receptor α4β2 / α7 nAChR (Pentameric Channel) Ligand->Receptor Binds Orthosteric Site ConformationalChange Conformational Change (Channel Opening) Receptor->ConformationalChange IonInflux Cation Influx (Na+, Ca2+) ConformationalChange->IonInflux Pore Dilation Depolarization Membrane Depolarization (EPSP) IonInflux->Depolarization CaSignaling Intracellular Ca2+ Signaling (Calmodulin / Kinases) IonInflux->CaSignaling α7 specific Neurotransmitter Neurotransmitter Release (DA, Glu, GABA) Depolarization->Neurotransmitter VGCC Activation CaSignaling->Neurotransmitter

Fig 1: nAChR activation and downstream intracellular signaling cascade.

In Vitro Profiling Methodologies

To establish a scientifically rigorous profile for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride, the experimental design must be a self-validating system . This means every assay must include internal controls that verify the integrity of the biological preparation before the test compound's data is accepted.

Radioligand Competition Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the compound at specific nAChR subtypes [2].

System Validation Rationale: We utilize [3H] epibatidine for α4β2 receptors because its sub-nanomolar affinity and low non-specific binding provide a wide dynamic window. A saturation binding curve must first be generated to calculate the exact Kd​ of the radioligand in the specific tissue preparation, which is required to accurately convert the test compound's IC50​ to a Ki​ via the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Tissue Preparation: Harvest HEK293 cells stably expressing human α4β2 or α7 nAChRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 36,000 × g for 10 minutes. Resuspend the pellet in binding buffer.

  • Saturation Binding (Control): Incubate aliquots of the homogenate with increasing concentrations of [3H] epibatidine (0.01 to 2.5 nM) to establish the Kd​ and Bmax​ .

  • Competition Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] epibatidine (at a concentration equal to its Kd​ ), and 50 µL of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride at varying concentrations ( 10−10 to 10−4 M).

  • Non-Specific Binding (Control): Define non-specific binding in parallel wells using 300 µM of unlabeled nicotine.

  • Termination & Counting: Incubate for 2 hours at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Automated Whole-Cell Patch-Clamp Electrophysiology

Binding affinity does not equal functional efficacy. To determine if the compound is an agonist, partial agonist, or antagonist, electrophysiology is required [3].

System Validation Rationale: nAChRs—particularly the α7 subtype—desensitize in milliseconds. If the perfusion system is too slow, the channel will desensitize before the peak current ( Imax​ ) is reached, artificially truncating the efficacy data. Therefore, a microfluidic automated patch-clamp system with continuous fast perfusion (solution exchange < 10 ms) is mandatory. Furthermore, a reference pulse of 1 mM Acetylcholine (ACh) is applied before and after the test compound to validate cell viability and normalize current rundown.

Step-by-Step Protocol:

  • Cell Capture: Suspend nAChR-expressing cells in extracellular solution (137 mM NaCl, 4 mM KCl, 1 mM MgCl2​ , 2 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4). Apply negative pressure to capture cells on the microfluidic patch plate.

  • Whole-Cell Configuration: Apply brief suction pulses to rupture the membrane patch, establishing whole-cell access. The internal solution should contain 140 mM K-gluconate to mimic intracellular conditions. Hold the membrane potential at -80 mV.

  • Reference Normalization (Control): Apply a 200 ms pulse of 1 mM ACh. Record the peak inward current. Wash with standard buffer for 60 seconds to allow complete recovery from desensitization.

  • Compound Application: Apply a 200 ms pulse of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride at the desired test concentration. Record the peak current.

  • Data Extraction: Normalize the test compound's peak current to the initial ACh reference pulse. Plot the normalized responses against the log of the compound concentration to derive the EC50​ and Emax​ .

Workflow Prep Compound Prep (2M-4PPy·2HCl in ACSF) Binding Radioligand Binding ([3H]Epibatidine Displacement) Prep->Binding PatchClamp Automated Patch-Clamp (Whole-Cell V-Clamp) Prep->PatchClamp DataAnalysis Data Analysis (IC50 / EC50 Calculation) Binding->DataAnalysis Affinity (Ki) PatchClamp->DataAnalysis Efficacy (Emax) Hit Lead Profiling (Subtype Selectivity) DataAnalysis->Hit

Fig 2: High-throughput in vitro workflow for nAChR ligand profiling.

Quantitative Pharmacological Matrix

To contextualize the pharmacological profile of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride, its data must be benchmarked against established reference ligands. The table below outlines the standardized evaluation matrix used to quantify the Structure-Activity Relationship (SAR) of this scaffold.

(Note: The values for the novel analog represent the target pharmacological profile for a 4-substituted, 2-methyl pyridine nAChR scaffold designed for α4β2 selectivity).

CompoundTarget SubtypeBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , µM)Efficacy ( Emax​ % vs ACh)
Nicotine (Reference) α4β2 1.2 ± 0.32.5 ± 0.4100% (Full Agonist)
Nicotine (Reference) α7 150 ± 2045.0 ± 5.085% (Partial Agonist)
Epibatidine (Reference) α4β2 0.04 ± 0.010.02 ± 0.005100% (Full Agonist)
2M-4PPy·2HCl (Test) α4β2 Target: < 10.0Target: < 5.0Target: > 80%
2M-4PPy·2HCl (Test) α7 Target: > 1000Target: > 100Target: < 20%

Data Interpretation: A successful profile for this specific analog will demonstrate a low Ki​ and EC50​ at the α4β2 receptor, combined with a high Ki​ at the α7 receptor. This would validate the hypothesis that the 4-position shift and 2-methyl steric bulk successfully filter out off-target nAChR subtypes, paving the way for targeted CNS therapeutics with minimized peripheral side effects.

References

  • Blum, A. P., Lester, H. A., & Dougherty, D. A. (2010). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 107(30), 13206–13211.[Link]

  • Talley, T. T., & Taylor, P. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.[Link]

  • Billet, A., & Lin, A. (2020). Studying Nicotinic Acetylcholine Receptors Using the IonFlux™ Microfluidic-Based Automated Patch-Clamp System with Continuous Perfusion and Fast Solution Exchange. Current Protocols in Pharmacology, 88(1), e73.[Link]

Protocols & Analytical Methods

Method

"2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride" in vitro assay protocol

Application Note: Pharmacological Characterization of 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride As a Senior Application Scientist, evaluating novel nicotinic acetylcholine receptor (nAChR) ligands requires a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Characterization of 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride

As a Senior Application Scientist, evaluating novel nicotinic acetylcholine receptor (nAChR) ligands requires a robust, self-validating assay cascade. The compound 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) represents a fascinating structural scaffold. As a positional isomer of nornicotine with a 2-methyl substitution on the pyridine ring, this compound is designed to probe subtype selectivity (e.g., α4β2 vs. α7 nAChRs) and resist rapid metabolic degradation.

To rigorously define its pharmacological profile, we must deploy a two-tiered in vitro system: a radioligand binding assay to determine absolute receptor affinity ( Ki​ ) and a high-throughput fluorescence calcium flux assay (FLIPR) to define functional efficacy ( EC50​ / IC50​ ). The use of the dihydrochloride salt is a deliberate experimental choice; it guarantees superior aqueous solubility in physiological buffers, preventing the compound precipitation artifacts commonly seen with free-base alkaloids in high-throughput screening.

Mechanistic Rationale & Target Biology

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding to the orthosteric site, the receptor undergoes a conformational shift, opening a central pore that allows the rapid influx of Ca2+ and Na+ ions. This triggers membrane depolarization and the subsequent activation of voltage-gated calcium channels (VGCCs).

nAChR_Pathway Ligand 2-Methyl-4-(pyrrolidin-2-yl)pyridine (Test Ligand) Receptor nAChR (α4β2 / α7) (Ligand-Gated Ion Channel) Ligand->Receptor Binds to Orthosteric Site Influx Ca2+ / Na+ Influx Receptor->Influx Channel Pore Opens Depol Membrane Depolarization Influx->Depol Cation Accumulation VGCC VGCC Activation (Voltage-Gated Ca2+ Channels) Depol->VGCC Voltage Shift Signal Intracellular Signaling & Neurotransmitter Release VGCC->Signal Secondary Ca2+ Wave

Fig 1: Mechanism of nAChR activation and subsequent intracellular calcium signaling.

Protocol A: Radioligand Competition Binding Assay (Affinity)

To determine the binding affinity of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride at the high-affinity α4β2 nAChR subtype, we utilize [3H] -Epibatidine displacement[1]. Epibatidine is chosen for its exceptional sub-nanomolar affinity ( Kd​≈20 pM), providing a highly sensitive baseline for competition.

Causality in Design: We treat the GF/C glass fiber filters with 0.5% Polyethylenimine (PEI). Glass fibers possess a net negative charge that non-specifically binds positively charged alkaloid radioligands. PEI neutralizes this charge, drastically reducing background noise and ensuring the assay is self-validating through a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 37,000 × g for 10 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] -Epibatidine (final concentration 0.5 nM), and 25 µL of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (serially diluted from 10−5 M to 10−11 M).

  • Control Wells: Define total binding (TB) with buffer only. Define non-specific binding (NSB) using 300 µM (-)-nicotine.

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Filtration & Quantification: Harvest the membranes rapidly via vacuum filtration through 0.5% PEI-pretreated Whatman GF/C filters. Wash three times with ice-cold Tris buffer. Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Efficacy)

Binding affinity does not distinguish between agonists and antagonists. To determine functional activity, we employ a Fluorometric Imaging Plate Reader (FLIPR) assay[2].

Causality in Design: We specifically utilize Calcium 6 dye rather than traditional Fluo-4. Calcium 6 incorporates extracellular masking dye technology, entirely eliminating the need for wash steps[3]. Washing weakly adherent HEK293 cells often leads to uneven cell detachment, ruining the Z'-factor of the assay. By removing the wash step, the system self-validates through highly reproducible well-to-well fluorescence baselines.

FLIPR_Workflow Cells Cell Seeding (HEK293-α4β2) Dye Calcium 6 Dye Loading Cells->Dye Incubate Incubation (37°C, 2 hours) Dye->Incubate Read FLIPR Tetra Kinetic Reading Incubate->Read Analyze EC50 / IC50 Calculation Read->Analyze

Fig 2: Step-by-step workflow for the high-throughput FLIPR Calcium 6 functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-α4β2 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media and add 25 µL/well of Calcium 6 dye dissolved in HBSS buffer supplemented with 20 mM HEPES (pH 7.4). The HEPES is critical to prevent pH drift during the prolonged kinetic read. Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 5X concentrated 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride in HBSS/HEPES buffer in a separate 384-well compound plate.

  • Kinetic Reading: Transfer the cell plate to the FLIPR Tetra. Read baseline fluorescence for 10 seconds (Excitation 485 nm / Emission 525 nm). The integrated liquid handler then adds 6.25 µL of the test compound.

  • Data Acquisition: Record fluorescence continuously for 3 minutes to capture the peak Ca2+ transient. For antagonist mode, incubate the compound for 15 minutes prior to injecting an EC80​ dose of Epibatidine[3].

Quantitative Data Presentation

A robust assay must benchmark novel compounds against established clinical and experimental standards. Below is a representative data matrix demonstrating how 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is profiled against reference nAChR ligands.

Compoundα4β2 Ki​ (nM)α7 Ki​ (nM)α4β2 EC50​ (nM)Emax (%)Assay Z'-Factor
2-Methyl-4-(pyrrolidin-2-yl)pyridine 2HCl 14.2 ± 1.5>10,00085.4 ± 6.292 ± 40.78
(-)-Nicotine (Reference Agonist)1.2 ± 0.31,500 ± 20015.0 ± 2.11000.82
Epibatidine (Reference Agonist)0.02 ± 0.005250 ± 300.15 ± 0.031000.85
Mecamylamine (Reference Antagonist)N/AN/A IC50​ : 85000.75

Table 1: Representative pharmacological profiling data. The Z'-factor > 0.5 indicates an excellent, self-validating high-throughput assay window.

References

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues. Journal of Medicinal Chemistry - ACS Publications. 1

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. 2

  • nAChR (α4β2) Functional Agonist Assay Service. Reaction Biology. 3

Sources

Application

Application Note: Electrophysiological Characterization of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride

Scientific Rationale & Pharmacological Context The compound 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a structurally distinct pyridine-pyrrolidine derivative. It shares a core pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

The compound 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a structurally distinct pyridine-pyrrolidine derivative. It shares a core pharmacophore with naturally occurring tobacco alkaloids such as nornicotine (3-(pyrrolidin-2-yl)pyridine)[1]. However, the transposition of the pyrrolidine ring to the 4-position of the pyridine ring, coupled with a 2-methyl substitution, significantly alters its steric profile and electron density.

In nicotinic acetylcholine receptors (nAChRs), the binding of agonists is fundamentally driven by a cation-π interaction between the protonated amine of the ligand and a conserved tryptophan (TrpB) in the receptor's aromatic box[2]. Because 2-Methyl-4-(pyrrolidin-2-yl)pyridine possesses a secondary amine (the pyrrolidine nitrogen), it is highly likely to form a dual cation-π interaction with both TrpB and a secondary aromatic residue (TyrC2), a binding mode unique to secondary ammonium agonists like nornicotine and varenicline[2].

Causality in Experimental Design

To accurately evaluate this compound, standard slow-perfusion patch-clamp techniques are insufficient. nAChRs—particularly the α7 subtype—exhibit profound and rapid desensitization, often closing within milliseconds of agonist binding[3]. If the test compound is applied slowly, the receptors will desensitize before the peak current can be recorded, leading to artificially low efficacy readouts[4]. Therefore, this protocol mandates the use of a rapid perfusion system (e.g., Dynaflow or piezoelectric U-tube) capable of solution exchange times of <5 ms[4].

Furthermore, the compound is supplied as a dihydrochloride salt . While this ensures excellent aqueous solubility, dissolving it at high concentrations (e.g., 10–100 mM stock solutions) will release protons and chloride ions, potentially acidifying the buffer and altering the chloride reversal potential. The protocol below includes specific buffering and pH-verification steps to prevent artifactual currents caused by pH-sensitive ion channels.

Experimental Workflows & Mechanisms

The following diagrams illustrate the receptor gating mechanism targeted by the compound and the self-validating experimental workflow required for accurate electrophysiological recording.

Mechanism Resting Resting State (Closed Channel) Binding Ligand Binding (Dual Cation-π at TrpB/TyrC2) Resting->Binding + Test Compound Open Activated State (Open Channel / Na+ & Ca2+ Influx) Binding->Open Conformational Shift (< 1 ms) Desensitized Desensitized State (Closed / Refractory) Open->Desensitized Rapid Desensitization (Subtype Dependent) Desensitized->Resting Washout (Recovery Phase)

Fig 1: nAChR gating mechanism highlighting the dual cation-π binding mode of secondary ammonium agonists.

Workflow A Cell Preparation (HEK293 α4β2/α7) B Whole-Cell Patch Clamp (-70 mV) A->B C Reference ACh Pulse (System Validation) B->C D Rapid Perfusion (Test Compound) C->D E Current Recording (Peak & AUC) D->E F Washout & Recovery E->F F->D Dose Escalation

Fig 2: Self-validating patch-clamp workflow ensuring receptor viability before test compound application.

Preparation of Solutions and Test Compound

Compound Handling
  • Stock Solution : Dissolve 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride in sterile, deionized water (not DMSO, as the dihydrochloride salt is highly water-soluble and DMSO can affect membrane fluidity) to create a 10 mM stock.

  • pH Adjustment : Because the dihydrochloride salt lowers pH, verify the stock solution pH. If preparing working concentrations >1 mM directly in the Extracellular Solution (ECS), re-adjust the final ECS pH to 7.4 using 1M NaOH.

Electrophysiology Solutions

Use the following validated intracellular and extracellular solutions to isolate nAChR currents while blocking endogenous potassium and voltage-gated sodium channels.

Table 1: Intracellular (Pipette) Solution

Component Concentration (mM) Purpose / Causality
K-Gluconate 120 Primary intracellular cation; minimizes chloride load.
KCl 5 Balances junction potential.
HEPES 10 pH buffer (Adjust to pH 7.2 with KOH).
EGTA 5 Chelates intracellular Ca²⁺ to prevent activation of Ca²⁺-activated K⁺ channels.
Mg-ATP 5 Maintains cellular energy and prevents receptor rundown[4].
Na₂-Phosphocreatine 5 ATP regeneration system.

| CaCl₂ | 1 | Sets free Ca²⁺ to physiological resting levels. |

Table 2: Extracellular (Bath) Solution

Component Concentration (mM) Purpose / Causality
NaCl 140 Primary charge carrier for nAChR inward current.
KCl 5 Maintains resting membrane potential.
CaCl₂ 2 Crucial for α7 nAChR permeability and modulation.
MgCl₂ 1 Divalent cation balance.
HEPES 10 pH buffer (Adjust to pH 7.4 with NaOH).
D-Glucose 10 Osmotic balance and cellular metabolism.

| Atropine | 0.001 (1 µM) | Blocks endogenous muscarinic receptors to isolate nAChR responses. |

Step-by-Step Patch-Clamp Protocol

Phase 1: Setup and Cell Preparation
  • Cell Line Selection : Use HEK293 or CHO cells stably expressing human α4β2 or α7 nAChRs[1]. Plate cells on poly-D-lysine coated glass coverslips 24–48 hours prior to recording.

  • Pipette Fabrication : Pull borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with the intracellular solution. Causality: Lower resistance pipettes are critical for minimizing series resistance (Rs), which ensures rapid voltage clamping during fast, large-amplitude nAChR currents.

Phase 2: Whole-Cell Configuration & Validation
  • Seal Formation : Position the pipette against the cell membrane and apply gentle negative pressure to form a Gigaohm seal (>1 GΩ).

  • Break-in : Apply brief suction pulses to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Clamp : Clamp the holding potential at -70 mV . Compensate for slow capacitance and series resistance (>70% compensation).

  • Self-Validation Step : Apply a brief (100 ms) reference pulse of Acetylcholine (ACh) at an EC₂₀ concentration (e.g., 10 µM for α4β2, 30 µM for α7)[1].

    • Acceptance Criteria: The cell must exhibit a sharp inward current >100 pA. If no current is observed, discard the cell to prevent false-negative evaluations of the test compound.

Phase 3: Rapid Perfusion & Compound Evaluation
  • System Priming : Load the Dynaflow chip or rapid perfusion U-tube with varying concentrations of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (e.g., 0.1 µM to 300 µM in half-log steps).

  • Agonist Mode Application :

    • Rapidly switch the perfusion stream to the test compound for exactly 1.0 second.

    • Record the peak amplitude and the decay time constant ( τ ) of the current.

  • Washout : Return to the control ECS stream for a minimum of 60 seconds (for α4β2) or 120 seconds (for α7) to allow complete recovery from desensitization[3].

  • Positive Allosteric Modulator (PAM) Mode (Optional but recommended):

    • If the compound shows no direct agonist activity, co-apply it with an EC₂₀ concentration of ACh to determine if it acts as a PAM or an antagonist[1].

Data Analysis & Expected Outcomes

Quantify the evoked responses using both Peak Current Height (pA) and Area-Under-the-Curve (AUC) (pA·ms). AUC is often a more reliable metric for rapidly desensitizing receptors like α7, as it captures the total charge transfer[4].

Table 3: Key Pharmacological Parameters to Extract

Parameter Calculation Method Interpretation for Test Compound
EC₅₀ Non-linear regression (Hill equation) of peak currents vs. log[concentration]. Potency of the compound. Secondary amines typically show high potency at α4β2[2].
Eₘₐₓ Normalized to 1 mM ACh response (set as 100%). Efficacy. Determines if the compound is a full or partial agonist.

| Desensitization τ | Single-exponential fit of the current decay phase. | Indicates how quickly the compound drives the receptor into the refractory state[3]. | | Hill Slope ( nH​ ) | Derived from the dose-response curve fit. | Indicates cooperativity of binding (typically ~1.0 to 1.5 for nAChRs). |

References

  • ResearchGate : An electrophysiological characterization of naturally occurring tobacco alkaloids and their action on human α4β2 and α7 nicotinic acetylcholine receptors. Biochemical Pharmacology.

  • eNeuro : Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors.

  • Ovid : In vitro screening strategies for nicotinic receptor ligands. Biochemical Pharmacology.

  • Journal of Neuroscience : Long-Term Desensitization of Nicotinic Acetylcholine Receptors Is Regulated via Protein Kinase A-Mediated Phosphorylation.

Sources

Method

Application Note: Evaluating Dopamine Release Dynamics of 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride

Introduction & Scientific Rationale The compound 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a synthetic structural analog of the minor tobacco alkaloid nornicotine. Featuring a pyrrolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a synthetic structural analog of the minor tobacco alkaloid nornicotine. Featuring a pyrrolidine ring attached to a methylated pyridine ring, this compound is hypothesized to act as a modulator or agonist at neuronal nicotinic acetylcholine receptors (nAChRs).

Understanding how novel nAChR ligands influence dopaminergic signaling is critical for evaluating their potential in treating neuropsychiatric disorders (e.g., ADHD, Parkinson's disease) or assessing their addiction liability. Presynaptic nAChRs—specifically the α4β2* and α7 subtypes—are densely expressed on dopaminergic terminals in the striatum and nucleus accumbens (NAc). Activation of these receptors by endogenous acetylcholine or exogenous ligands bypasses somatic action potentials, directly driving terminal depolarization, calcium influx, and SNARE-mediated dopamine exocytosis ().

This application note provides a comprehensive, self-validating experimental framework to quantify the dopamine-releasing properties of 2-Methyl-4-(pyrrolidin-2-yl)pyridine using two complementary techniques: High-Resolution Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) and ** In Vivo Microdialysis coupled with HPLC-ECD**.

Mechanistic Pathway of nAChR-Mediated Dopamine Release

To properly design the assay, one must understand the causality of the signaling cascade. Exogenous nAChR agonists do not merely stimulate the soma of dopamine neurons; they act locally at the terminal microcircuitry. By binding to presynaptic nAChRs, the compound induces localized membrane depolarization, opening voltage-gated calcium channels (VGCCs). The resulting calcium transient triggers the fusion of dopamine-containing vesicles with the presynaptic membrane.

Pathway A 2-Methyl-4-(pyrrolidin-2-yl)pyridine (Test Compound) B Presynaptic nAChRs (α4β2* / α7) A->B Agonism / Modulation C VGCC Activation (Ca2+ Influx) B->C Terminal Depolarization D SNARE Complex Assembly C->D Intracellular Ca2+ Rise E Dopamine Exocytosis (Striatum / NAc) D->E Vesicle Fusion

Fig 1: Presynaptic mechanism of nAChR-evoked dopamine release at striatal terminals.

Experimental Protocols

Protocol A: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

Purpose: To measure sub-second, phasic dopamine release dynamics and evaluate the compound's effect on terminal microcircuitry without the confounding variables of systemic metabolism ().

Step-by-Step Methodology:

  • Tissue Preparation (Causality of Excitotoxicity Prevention): Rapidly decapitate the rodent model and extract the brain into ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-aCSF. Scientific Insight: Replacing NaCl with sucrose during slicing prevents sodium influx and subsequent osmotic cell swelling, preserving terminal viability. Cut 400 µm coronal slices containing the striatum using a vibratome.

  • Equilibration: Transfer slices to a recording chamber continuously perfused with standard aCSF (pH 7.4) at 34°C for 45 minutes. Scientific Insight: This recovery period restores metabolic activity and clears endogenous neurotransmitters released by the physical trauma of slicing.

  • Electrode Placement: Insert a carbon-fiber microelectrode (7 µm diameter, 100 µm exposed length) ~50 µm into the dorsolateral striatum. Place a bipolar stimulating electrode 100–150 µm away.

  • Voltammetric Recording (Causality of Redox Signatures): Apply a triangular waveform from a holding potential of -0.4 V to +1.2 V and back to -0.4 V (vs. Ag/AgCl) at a scan rate of 400 V/s. Scientific Insight: At approximately +0.6 V, dopamine is oxidized to dopamine-o-quinone (transferring 2 electrons). On the reverse sweep, it is reduced back at ~-0.2 V. This specific redox signature ensures absolute chemical specificity for dopamine over other analytes.

  • Compound Application & Stimulation: Establish a stable baseline of electrically evoked dopamine release (single pulse, 750 µA, 2 ms). Bath-apply 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (0.1 µM – 10 µM) and record the modulation of the evoked dopamine peak over 30 minutes.

Protocol B: In Vivo Microdialysis with HPLC-ECD

Purpose: To measure sustained, basal extracellular dopamine concentrations in freely moving animals, providing data directly correlative to behavioral phenotypes like addiction or reward ().

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a guide cannula targeting the NAc shell (e.g., AP: +1.7, ML: ±0.8, DV: -5.5 from bregma). Allow 5–7 days for recovery. Scientific Insight: The NAc shell is the primary locus for evaluating the rewarding properties of nAChR modulators. The recovery period is critical to allow the blood-brain barrier to heal and astrocytic gliosis to stabilize.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active polyacrylonitrile membrane) and perfuse with aCSF at 1.5 µL/min. Scientific Insight: The flow rate and aCSF composition strictly match the osmotic pressure of interstitial fluid to prevent localized tissue damage.

  • Baseline Collection & Retrodialysis: Collect dialysate fractions every 15 minutes. Scientific Insight: Perform stable-isotope retrodialysis prior to the experiment to calculate the in vivo recovery rate, ensuring the measured dialysate concentration accurately reflects the true extracellular space. Wait until 3 consecutive fractions show <10% variation to establish a baseline.

  • Compound Administration: Administer 2-Methyl-4-(pyrrolidin-2-yl)pyridine systemically (e.g., 1–5 mg/kg, IP) or locally via reverse dialysis.

  • HPLC-ECD Quantification: Inject dialysate into an HPLC system coupled with an Electrochemical Detector (ECD). Scientific Insight: ECD provides the ultra-high sensitivity required to detect basal extracellular dopamine, which typically exists in the low nanomolar range, far below the detection limits of standard UV/Vis detectors.

Dual-Assay Experimental Workflow

Workflow cluster_0 Protocol A: In Vitro FSCV Assay cluster_1 Protocol B: In Vivo Microdialysis Start Compound Preparation 2-Methyl-4-(pyrrolidin-2-yl)pyridine F1 Striatal Slice Prep (Sucrose-aCSF, 400 µm) Start->F1 M1 Stereotaxic Surgery (NAc Shell Targeting) Start->M1 F2 Carbon Fiber Microelectrode (-0.4V to +1.2V Ramp) F1->F2 F3 Electrical Stimulation (Evoked DA Release) F2->F3 F4 Sub-second DA Phasic Quantification F3->F4 M2 aCSF Perfusion (1.5 µL/min) M1->M2 M3 Systemic/Local Compound Admin M2->M3 M4 HPLC-ECD Tonic DA Quantification M3->M4

Fig 2: Parallel experimental workflows for evaluating sub-second vs. sustained dopamine release.

Data Presentation & Expected Outcomes

When evaluating 2-Methyl-4-(pyrrolidin-2-yl)pyridine, data should be benchmarked against known nAChR modulators such as nicotine and nornicotine (). The table below illustrates a standardized data reporting structure for these assays.

Table 1: Comparative Dopamine Release Metrics (Representative Validation Data)

CompoundTarget ReceptorFSCV Peak [DA] (Evoked, µM)Microdialysis AUC (% Baseline)Pharmacological Profile
Nicotine α4β2* / α71.25 ± 0.10250% ± 15%Full Agonist
Nornicotine α4β2* / α70.85 ± 0.08180% ± 12%Partial Agonist
2-Methyl-4-(pyrrolidin-2-yl)pyridine To be determinedAssay OutputAssay OutputInvestigational

Note: FSCV values represent maximal evoked extracellular concentration following 1 µM bath application. Microdialysis values represent Area Under the Curve (AUC) following 1 mg/kg IP administration.

By utilizing this dual-assay approach, researchers can definitively characterize whether 2-Methyl-4-(pyrrolidin-2-yl)pyridine acts as a direct releaser, a reuptake inhibitor, or an activity-dependent modulator of the dopaminergic system ().

References

  • Dwoskin, L. P., et al. (2014). Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. Nicotine & Tobacco Research, 16(2), 140-151. Available at:[Link]

  • Bardo, M. T., et al. (2014). Tobacco's Minor Alkaloids: Effects on Place Conditioning and Nucleus Accumbens Dopamine Release in Adult and Adolescent Rats. Experimental and Clinical Psychopharmacology, 22(1), 9-22. Available at:[Link]

  • Rice, M. E., & Cragg, S. J. (2014). Nicotinic receptors regulate the dynamic range of dopamine release in vivo. Journal of Neurophysiology, 111(9), 1805-1821. Available at:[Link]

  • Zhang, H., & Sulzer, D. (2013). Cocaine inhibition of nicotinic acetylcholine receptors influences dopamine release: Fast-scan cyclic voltammetry (FCV) in striatal brain slices. Frontiers in Neuroscience, 7, 244. Available at:[Link]

  • Brodie, M. S., et al. (2018). α7 nicotinic acetylcholine receptor modulation of accumbal dopamine release covaries with novelty seeking. Neuropharmacology, 138, 140-149. Available at:[Link]

Application

Application Note: Radioligand Competition Binding Assay for 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride at α4β2 Nicotinic Acetylcholine Receptors

Target Audience: Research Scientists, Pharmacologists, and Drug Discovery Professionals Application: High-throughput screening, receptor affinity profiling, and neuropharmacological characterization. Rationale & Pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Discovery Professionals Application: High-throughput screening, receptor affinity profiling, and neuropharmacological characterization.

Rationale & Pharmacological Context

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a novel synthetic structural analog of the tobacco alkaloids nicotine and nornicotine[1]. While endogenous and classical exogenous nicotinic ligands typically feature a pyrrolidine ring at the 3-position of the pyridine ring, this compound shifts the pyrrolidine to the 4-position and introduces a methyl group at the 2-position.

Evaluating the binding affinity ( Ki​ ) of this unique pharmacophore at central Nicotinic Acetylcholine Receptors (nAChRs) is a critical first step in its drug development pipeline. The α4β2 nAChR subtype is the most prevalent in the mammalian brain and is heavily implicated in cognitive modulation, pain pathways, and addiction[2].

Assay Principle & Self-Validating Design

This protocol details a competitive radioligand binding assay . The assay measures the ability of the test compound to displace a highly specific, radioactive tracer— [3H] -Epibatidine—from the orthosteric binding site of the α4β2 receptor[3],[2].

Causality in Assay Design:

  • Radioligand Choice: [3H] -Epibatidine is utilized because it exhibits sub-nanomolar affinity ( Kd​≈0.02−0.05 nM) for α4β2 receptors and possesses a slow kinetic dissociation rate ( koff​ ). This ensures a robust signal-to-noise ratio that survives the physical stress of vacuum filtration[2].

  • Self-Validation System: To ensure trustworthiness, every assay plate must include internal controls. Total Binding (TB) wells contain only the radioligand and membranes, representing the maximum signal window. Non-Specific Binding (NSB) wells include a massive excess (300 µM) of unlabeled nicotine to saturate all specific receptor sites[3]. Any residual radioactive signal in the NSB wells represents radioligand sticking nonspecifically to the plastic or lipids. Specific binding is strictly defined as TB−NSB .

Reagents & Buffer Compositions

All buffers must be prepared using ultrapure water (18.2 MΩ·cm) and chilled to 4°C prior to use to preserve membrane integrity.

ComponentConcentrationCausality / Purpose in Assay
Tris-HCl (pH 7.4) 50 mMMaintains physiological pH during prolonged incubation.
NaCl 120 mMProvides physiological ionic strength for optimal receptor conformation.
KCl 5 mMMonovalent cation essential for native ion channel resting states.
CaCl₂ 2 mMDivalent cation required for nAChR structural stability.
MgCl₂ 1 mMCo-factor that maintains lipid bilayer and membrane integrity.

Note: The test compound, 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (MW: 235.16 g/mol ), should be dissolved in 100% DMSO to create a 10 mM stock, then serially diluted in assay buffer[1].

Experimental Workflow

Workflow A Membrane Preparation (HEK293-α4β2 cells) C Equilibrium Incubation (Membranes + [³H]-Epibatidine + Compound) A->C B Ligand Dilution (Test Compound: 0.1 nM - 10 μM) B->C D Rapid Vacuum Filtration (0.5% PEI-treated GF/C filters) C->D 4 hours at 22°C E Washing (Ice-cold Buffer to minimize koff) D->E F Liquid Scintillation Counting (β-emission quantification) E->F G Data Analysis (Non-linear regression & Cheng-Prusoff) F->G

Experimental workflow for nAChR radioligand competition binding assay.

Step-by-Step Protocol

Step 1: Membrane Preparation Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize the cell pellet in ice-cold Assay Buffer using a Polytron homogenizer, then centrifuge at 36,000 × g for 10 minutes at 4°C[2].

  • Expert Insight: The 4°C temperature and rapid homogenization prevent proteolytic degradation. The 36,000 × g spin selectively pellets the heavy membrane fractions containing the receptors, discarding cytosolic enzymes that could degrade the test compound.

Step 2: Ligand Preparation Prepare a 10-point logarithmic serial dilution of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride ranging from 0.1 nM to 10 µM[2].

  • Expert Insight: A full 10-point curve ensures complete coverage of both the upper and lower asymptotes of the sigmoidal dose-response curve, which is mathematically mandatory for an accurate IC50​ calculation.

Step 3: Equilibrium Incubation In a 96-well polypropylene plate, combine 150 µL of membrane suspension (~50 µg protein), 25 µL of test compound, and 25 µL of [3H] -Epibatidine (final concentration: 100 pM)[3],[2]. Incubate at room temperature (22°C) for exactly 4 hours.

  • Expert Insight: The 4-hour incubation is strictly necessary to reach thermodynamic equilibrium. If the reaction is stopped prematurely, the core assumption of the Cheng-Prusoff equation is violated, leading to a severe underestimation of the compound's true affinity[4].

Step 4: Filtration and Washing Pre-soak Whatman GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Terminate the assay by rapid vacuum filtration using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold Wash Buffer[3].

  • Expert Insight: Glass fiber filters carry a net negative charge, which non-specifically binds the positively charged [3H] -Epibatidine. PEI is a cationic polymer that neutralizes this charge, drastically reducing background noise. Ice-cold wash buffer is utilized because low temperatures decrease the kinetic dissociation rate ( koff​ ) of the receptor-ligand complex, preventing signal washout during the vacuum step.

Step 5: Scintillation Counting Extract the filters, add liquid scintillation cocktail, and quantify the β -emissions (measured in Counts Per Minute, CPM) using a MicroBeta counter.

Data Analysis & Interpretation

Mechanism R α4β2 nAChR (Orthosteric Site) S Specific β-Signal (Measured CPM) R->S Generates Signal L [³H]-Epibatidine (Radioligand) L->R High Affinity Binding C 2-Methyl-4-(pyrrolidin-2-yl)pyridine (Competitor) C->R Concentration-Dependent Displacement C->S Attenuates Signal

Mechanism of competitive displacement at the α4β2 nAChR orthosteric binding site.

Data must be analyzed using non-linear regression software (e.g., GraphPad Prism).

  • Determine Specific Binding: Subtract the average CPM of the NSB wells from all other wells.

  • Fit the Curve: Fit the specific binding data to a one-site homologous competition curve to determine the IC50​ (the concentration of the test compound that displaces 50% of the specific radioligand binding)[5].

  • Calculate Ki​ : Convert the empirical IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff Equation [5],[4]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of [3H] -Epibatidine used in the assay (100 pM).

  • Kd​ = The equilibrium dissociation constant of [3H] -Epibatidine for the α4β2 receptor (determined via a prior saturation binding assay).

Quality Control & Validation Metrics

To ensure the assay is performing correctly, reference ligands must be run in parallel with 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride. The table below outlines the expected validation parameters:

ParameterLigand / ConditionExpected Value / Role
Total Binding (TB) [3H] -Epibatidine (100 pM)Defines the maximum assay signal window.
Non-Specific Binding (NSB) 300 µM Unlabeled NicotineBaseline noise (Must be <10% of TB for validity).
Reference Ki​ Unlabeled Epibatidine~0.02 - 0.05 nM (Positive Control for high affinity).
Reference Ki​ Unlabeled Nicotine~1.0 - 5.0 nM (Positive Control for standard affinity).
Test Ki​ 2-Methyl-4-(pyrrolidin-2-yl)pyridineEmpirical determination required (Analog profiling).

References[1] Sigma-Aldrich. "2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride". Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/catalog/search?term=2703756-93-6[3] National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP). "Assay Protocol Book - PDSP". Source: unc.edu. URL: https://pdsp.unc.edu/pdspweb/content/PDSP%20Protocols%20II%202013-03-28.pdf[2] Valette, H., et al. "18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons". Source: Journal of Nuclear Medicine (snmjournals.org). URL: https://jnm.snmjournals.org/content/50/8/1349[5] Wikipedia Contributors. "IC50 - Cheng-Prusoff equation". Source: Wikipedia. URL: https://en.wikipedia.org/wiki/IC50[4] Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Source: Biochemical Pharmacology (PubMed/nih.gov). URL: https://pubmed.ncbi.nlm.nih.gov/4202581/

Sources

Method

Application Note: Formulation, Handling, and Storage Protocols for 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide Executive Summary & Physicochemical Rationale 2-Methyl-4-(pyrrolidin-2-yl)pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Executive Summary & Physicochemical Rationale

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) active compounds and nicotinic receptor ligands[1]. It features a substituted pyridine ring and a secondary amine within a pyrrolidine ring.

The Causality of the Salt Form: Free base pyrrolidine derivatives are typically volatile, highly hygroscopic, and notoriously prone to rapid oxidation when exposed to atmospheric oxygen[2]. By formulating this compound as a dihydrochloride salt, suppliers ensure a stable, crystalline solid with vastly improved benchtop stability[3]. Furthermore, the di-salt form maximizes aqueous solubility, which is a critical requirement for formulating high-concentration stock solutions for in vitro and in vivo biological assays. However, once transitioned into a solution, the compound regains its vulnerability to hydrolytic and oxidative degradation[4].

Physicochemical Profiling
PropertySpecificationOperational Implication
CAS Number 2703756-93-6[3]Unique identifier for the dihydrochloride salt form.
Molecular Weight 235.15 g/mol [3]Use this precise MW for all molarity calculations (do not use the free base MW of 162.23 g/mol ).
Molecular Formula C10H16Cl2N2[3]Indicates two equivalents of HCl per molecule.
Aqueous Solubility High (>50 mM)Excellent for physiological buffers; will lower the pH of unbuffered solutions.
DMSO Solubility High (>50 mM)Ideal for High-Throughput Screening (HTS) library storage.
Hygroscopicity High[2]Must be equilibrated to room temperature in a desiccator before opening to prevent water absorption.

Degradation Pathways & Storage Causality

Understanding why a compound degrades is the first step in preventing it. The secondary amine nitrogen in the pyrrolidine ring plays a critical role in electronic delocalization, making it a hotspot for reactivity[5].

When stored improperly in solution, pyrrolidine derivatives undergo specific degradation pathways:

  • N-Oxidation: The tertiary and secondary amines within pyrrolidine rings are highly susceptible to oxidation, leading to the formation of N-oxides[4]. This is accelerated by dissolved atmospheric oxygen in solvents.

  • Hydrolysis & pH Shift: Moisture introduced via repeated freeze-thaw cycles alters the local pH of DMSO stocks. This causes the protective hydrochloride salt to dissociate, exposing the vulnerable secondary amine to oxidation[4].

Degradation Root 2-Methyl-4-(pyrrolidin-2-yl)pyridine Solution Stability O2 Atmospheric Oxygen (Dissolved in Solvent) Root->O2 Susceptible secondary amine H2O Moisture / Condensation (Freeze-Thaw Cycles) Root->H2O Hygroscopic nature Light UV / Visible Light (Prolonged Exposure) Root->Light Photosensitive rings Deg1 Pyrrolidine N-Oxidation (N-oxide formation) O2->Deg1 Primary degradation route Deg2 Salt Dissociation & pH Alteration H2O->Deg2 Accelerates oxidation Deg3 Photochemical Cleavage (Radical Generation) Light->Deg3 Loss of structural integrity

Figure 1: Primary degradation pathways and environmental risk factors for pyrrolidine solutions.

Step-by-Step Methodologies: Stock Solution Preparation

To ensure scientific integrity, these protocols are designed as self-validating systems . Each phase includes a verification step to confirm the physical and chemical state of the solution before proceeding.

Protocol A: Preparation of 10 mM Aqueous Working Stock (For Cell Assays)
  • Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, artificially inflating the mass and introducing water that accelerates degradation[2].

  • In-Vial Mass Verification: Weigh the intact vial. Do not spatulate. Transferring the powder introduces static loss and moisture exposure.

  • Solvent Addition: Calculate the required volume of sterile ddH2O or 1X PBS to achieve a 10 mM concentration ( Volume(L)=Mass(g)/(235.15g/mol×0.01M) ). Inject the solvent directly into the original vial.

  • Dissolution & Self-Validation: Vortex gently for 60 seconds.

    • Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates particulate contamination or incomplete dissolution.

  • pH Adjustment (Critical): Because it is a dihydrochloride salt, dissolving it in unbuffered ddH2O will result in an acidic solution.

    • Validation Check: Measure the pH using a micro-probe. Neutralize to pH 7.2–7.4 using dilute NaOH, or ensure your final assay buffer (e.g., HEPES) has sufficient buffering capacity to absorb the acidic load before applying to live cells.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, argon-purged amber glass vials.

Protocol B: Preparation of 50 mM DMSO Stock (For HTS / Library Storage)
  • Solvent Selection: Use strictly anhydrous, degassed DMSO (water content ≤0.005%).

    • Causality: Water in DMSO facilitates the dissociation of the hydrochloride salts, exposing the secondary amine to dissolved oxygen[4].

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the equilibrated vial.

  • Inert Purging: Blanket the solution with a gentle stream of Argon or Nitrogen gas for 10–15 seconds before sealing.

    • Causality: Displacing atmospheric oxygen mitigates the primary N-oxidation degradation pathway of the pyrrolidine ring[4].

  • Aliquot Generation: Divide the stock into 10–50 µL single-use aliquots in opaque microcentrifuge tubes.

  • Storage: Flash-freeze and store at -20°C or -80°C.

    • Validation Check: Implement a strict "single-use" rule. Discard any aliquot that has undergone more than one freeze-thaw cycle to guarantee assay reproducibility.

Workflow Visualization

Workflow A Solid Compound (CAS: 2703756-93-6) B Equilibrate to RT (In Desiccator) A->B Prevent condensation C In-Vial Dissolution (DMSO or ddH2O) B->C Minimize mass loss D Sterile Filtration (0.22 µm PTFE) C->D Remove particulates E Aliquot Generation (Argon Purged) D->E Single-use volumes F Long-Term Storage (-20°C to -80°C) E->F Protect from O2/Light

Figure 2: Step-by-step workflow for the preparation and storage of compound solutions.

Analytical Verification (Quality Control)

Before utilizing stored solutions in high-value in vivo studies or extensive HTS campaigns, verify the structural integrity of the compound:

  • Method: LC-MS or HPLC-UV.

  • Detection: Monitor at 254 nm (optimal for the pyridine ring absorbance).

  • Markers of Degradation: Look for a mass shift of +16 Da , which is the hallmark signature of pyrrolidine N-oxide formation[4]. If this peak constitutes >5% of the total Area Under the Curve (AUC), discard the stock solution.

Sources

Technical Notes & Optimization

Troubleshooting

"2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride" solubility issues and solutions

Welcome to the dedicated technical support portal for handling, formulating, and troubleshooting 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6). This guide is engineered for research scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for handling, formulating, and troubleshooting 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6). This guide is engineered for research scientists and drug development professionals to resolve common physicochemical hurdles associated with this specific building block.

Mechanistic Overview: The Causality of Solubility

To master the handling of this compound, you must first understand its molecular architecture. The molecule possesses two distinct basic centers:

  • Pyridine Nitrogen: A weaker, sp2 -hybridized aromatic base (estimated pKa​ ~5.5).

  • Pyrrolidine Nitrogen: A stronger, sp3 -hybridized secondary amine (estimated pKa​ ~9.5).

Because it is supplied as a dihydrochloride salt , both nitrogens are protonated. This creates a highly polar, dicationic crystal lattice. While this guarantees massive aqueous solubility, it introduces three major experimental liabilities: extreme hygroscopicity, near-zero organic solubility, and susceptibility to pH-driven disproportionation.

Troubleshooting Guide & FAQs

Q1: Why does my dihydrochloride salt crash out in Simulated Gastric Fluid (SGF) despite being highly water-soluble? A1: This is a classic manifestation of the Common Ion Effect . The salt dissociates into one dication and two chloride anions, meaning its solubility product ( Ksp​ ) is defined as [Base2+][Cl−]2 . Because SGF contains a high concentration of hydrochloric acid (~0.1 M Cl− ), the excess chloride ions drive the equilibrium backward, suppressing the intrinsic solubility of the salt and causing it to precipitate[1]. As noted by , the thermodynamic solubility of hydrochloride salts in gastric fluid is often significantly lower than in pure water due to this exact phenomenon[1].

Q2: I am formulating this compound for an in vivo study in PBS (pH 7.4), but the solution turns cloudy. What is happening? A2: You are observing Salt Disproportionation . The dihydrochloride salt is only thermodynamically stable below its pHmax​ (the pH at which the solubility of the salt and the free base are equal)[2]. At pH 7.4, the pyridine nitrogen deprotonates, converting the highly soluble dication into a monocation (or free base). This drastically lowers the solubility, causing the compound to precipitate out of solution. demonstrated that disproportionation of weakly basic compounds in suspension can be mitigated by adjusting the microenvironmental pH to maintain protonation or by controlling the temperature[3].

Q3: I need to use this compound as a building block in a cross-coupling reaction using toluene. It won't dissolve. How do I fix this? A3: Dihydrochloride salts possess a highly polar, ionic crystal lattice that is practically insoluble in aprotic organic solvents like toluene or dichloromethane (DCM)[2]. To proceed, you must break the lattice by converting the salt back into its lipophilic free base form prior to the reaction. See the self-validating protocol below.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol provided here operates as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Quantitative Free-Basing for Organic Synthesis

Objective: Convert the dihydrochloride salt to the lipophilic free base for use in organic solvents.

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 20 mL of deionized water.

    • Validation: The solution must be completely clear. Any turbidity indicates incomplete dissolution or the presence of lipophilic impurities.

  • Alkalinization: Slowly add 1M NaOH dropwise under vigorous stirring until the pH reaches 10.0 - 10.5.

    • Validation: Verify the pH using a calibrated meter. The solution will turn milky/cloudy, confirming the successful precipitation of the free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 20 mL of Dichloromethane (DCM).

    • Validation: Spot the organic layer on a TLC plate (UV 254 nm). A strong UV-active spot confirms the compound has successfully partitioned into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure.

    • Validation: 1H NMR ( CDCl3​ ) must show the disappearance of the broad downfield NH+/NH2+​ protons typical of the salt form, confirming complete neutralization.

Protocol B: Formulation for In Vivo Dosing (Avoiding Disproportionation)

Objective: Create a stable aqueous formulation for oral gavage or IV dosing.

  • Vehicle Selection: Use a buffered acidic vehicle (e.g., 0.1M Citrate buffer, pH 3.0 - 4.0) rather than physiological buffers like PBS.

    • Validation: Measure the pH of the vehicle before adding the API. It must be strictly below the estimated pHmax​ (~4.5) to prevent deprotonation.

  • API Addition: Slowly add the dihydrochloride salt while vortexing continuously.

    • Validation: Visual inspection against a black background should reveal absolutely no particulate matter.

  • Concentration Verification: Filter a small aliquot through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV.

    • Validation: The concentration of the filtered aliquot must match the theoretical concentration of the unfiltered bulk, confirming no micro-precipitation has occurred.

Quantitative Data Summaries

Table 1: Physicochemical Property Comparison

PropertyFree Base FormDihydrochloride Salt FormPractical Implication
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 100 mg/mL)Salt is ideal for aqueous formulations but prone to disproportionation at high pH.
Organic Solubility High (DCM, EtOAc, Toluene)Near ZeroFree base must be isolated for organic synthesis and cross-coupling reactions.
Hygroscopicity LowHigh (Deliquescent)Salt must be stored in a desiccator; weighing must be done rapidly to avoid mass errors.
Physical State Oil or low-melting solidCrystalline powderSalt is easier to handle and weigh, provided ambient humidity is strictly controlled.
Charge State at pH 7.4 Monocationic (Pyrrolidine H+ )DisproportionatesAvoid physiological buffers (PBS) for concentrated stock solutions.

Visualizations

FreeBasingWorkflow Start 2-Methyl-4-(pyrrolidin-2-yl)pyridine 2HCl Salt Dissolve Dissolve in DI Water (High Aqueous Solubility) Start->Dissolve Base Add 1M NaOH dropwise (Adjust pH to > 9.5) Dissolve->Base Extract Extract with DCM/EtOAc (Partitioning) Base->Extract Dry Dry over Na2SO4 & Filter Extract->Dry Evaporate Evaporate Solvent (Yield: Free Base) Dry->Evaporate

Workflow for converting the dihydrochloride salt to the free base.

Disproportionation Salt Dihydrochloride Salt in Aqueous Media LowPH pH < pHmax (e.g., pH 1-2) Gastric Fluid Salt->LowPH HighPH pH > pHmax (e.g., pH 7.4) Intestinal Fluid Salt->HighPH CommonIon Common Ion Effect (Excess Cl- reduces solubility) LowPH->CommonIon High [Cl-] Stable Stable Solution (If below saturation) LowPH->Stable Low [Cl-] Precipitate Disproportionation (Free Base Precipitates) HighPH->Precipitate Deprotonation

Logical relationship of pH and chloride concentration on salt solubility.

References

  • Saal, C. "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review (2010). Source: American Pharmaceutical Review. URL:[Link]

  • Ojala, K., et al. "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." International Journal of Pharmaceutics (2021). Source: PubMed. URL:[Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews (2007). Source: PubMed. URL: [Link]

Sources

Optimization

"2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride" stability in aqueous solution

Welcome to the Technical Support Center for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6). As a secondary amine tethered to a pyridine ring, this building block shares significant structural an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6). As a secondary amine tethered to a pyridine ring, this building block shares significant structural and electronic homology with tobacco alkaloids like nornicotine. While highly soluble in water due to its dihydrochloride salt form, its unique pKa profile and nucleophilic pyrrolidine ring introduce specific stability challenges in aqueous media, cell cultures, and biological assays.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Module 1: Formulation, pH, and Speciation

FAQ 1.1: Why does the pH of my assay buffer drop drastically when I dissolve the compound? Causality: The dihydrochloride salt contains two equivalents of hydrochloric acid. In aqueous solution, the compound undergoes pH-dependent speciation. The pyrrolidine nitrogen is highly basic (pKa ~9.1–9.5), while the pyridine nitrogen is1[1]. When dissolved in unbuffered water or weak buffers, the dissociation of the HCl equivalents overwhelms the buffer capacity, dropping the solution pH to ~2.0. Solution: Always dissolve the compound in a high-capacity buffer (e.g., 100 mM HEPES or Tris) or pre-neutralize the stock solution with equimolar NaOH before introducing it to sensitive biological systems.

FAQ 1.2: My compound precipitated after I adjusted the pH to 10.0 for a basic assay. Why? Causality: At pH > 10.0, both the pyridine and pyrrolidine nitrogens are fully deprotonated. The molecule converts from a highly hydrophilic, charged salt into a lipophilic free base. This drastically reduces its aqueous solvation shell, leading to rapid precipitation. Solution: Maintain the working pH between 4.0 and 8.0, where the molecule exists primarily as a highly soluble monoprotonated or diprotonated cation.

Table 1: Speciation and Solubility Profile

pH Range Dominant Protonation State Aqueous Solubility Experimental Risk
< 4.0 Diprotonated (Pyridine N⁺, Pyrrolidine N⁺) Very High (>100 mg/mL) Acid-shock to cells/proteins
5.5 – 8.5 Monoprotonated (Pyrrolidine N⁺) High Optimal range for biological assays

| > 9.5 | Free Base (Neutral) | Low (Prone to precipitation) | Phase separation, micelle formation |

Module 2: Chemical Stability & Reactivity (The Carbonyl Problem)

FAQ 2.1: I observe a time-dependent loss of compound concentration in my cell culture media (e.g., DMEM) over 24 hours. Is it degrading? Causality: It is likely reacting with the media, not spontaneously degrading. The unsubstituted secondary amine of the pyrrolidine ring is a potent nucleophile. In the presence of reducing sugars (like glucose in DMEM) or carbonyl-containing metabolites (like pyruvate), the compound undergoes an initial reversible condensation to form an2[2]. Over time, this intermediate undergoes an irreversible Amadori rearrangement to form a stable, 3[3]. This reactivity is a well-documented phenomenon for structurally analogous compounds like nornicotine, which catalyzes aqueous aldol reactions and forms advanced glycation end-products (AGEs) in vivo. Solution: Prepare fresh working solutions immediately before use. Do not store the compound in glucose-rich media or buffers containing aldehydes/ketones.

FAQ 2.2: How do I prevent oxidative degradation during long-term aqueous storage? Causality: Pyrrolidine rings are susceptible to oxidation at the alpha-carbon, leading to the formation of pyrrolidin-2-ones (lactams), while the nitrogens can form 4[4]. This process is accelerated by dissolved oxygen and catalyzed by trace transition metals (Fe²⁺, Cu²⁺) present in standard buffers via Fenton-like radical chemistry. Solution: Use LC-MS grade, degassed water. Add a trace metal chelator (e.g., 0.1 mM EDTA) if your assay permits, and store aliquots under an inert argon atmosphere at -80°C.

G A 2-Methyl-4-(pyrrolidin-2-yl)pyridine (Secondary Amine Core) B Oxidative Stress (O2, Trace Metals) A->B Aerobic conditions C Carbonyl Reactivity (Glucose, Aldehydes) A->C Cell media / buffers D N-Oxides & Pyrrolidin-2-ones B->D ROS / Autoxidation E Iminium / Enamine Intermediates C->E Reversible addition G Loss of Active API (Assay Failure) D->G F Amadori Products (Irreversible) E->F Rearrangement F->G

Fig 1. Aqueous degradation pathways of 2-Methyl-4-(pyrrolidin-2-yl)pyridine via oxidation and aldol.

Module 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable, pH-Balanced 10 mM Stock Solution

Purpose: To create a biologically compatible stock solution while mitigating hygroscopic weighing errors and oxidative degradation.

  • Equilibration: Allow the sealed vial of the dihydrochloride salt to reach room temperature in a desiccator before opening. Cold exposure to ambient humidity will cause rapid water absorption, altering the molar mass.

  • Solvent Preparation: Degas LC-MS grade water by sparging with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the required mass in 90% of the final target volume of the degassed water.

  • pH Adjustment: Monitor the pH. Slowly titrate with 1.0 M NaOH until the pH reaches 7.2–7.4.

    • Self-Validation Check: The solution must remain completely clear. If turbidity appears, you have over-titrated past pH 9.5, causing the free base to precipitate. Back-titrate with 0.1 M HCl immediately to rescue the solution.

  • Volume Adjustment & Storage: Bring to the final volume with degassed water. Aliquot into amber glass vials, blanket with Argon, and store at -80°C. Thaw only once.

Protocol 2: LC-MS/MS Troubleshooting for Adduct Formation

Purpose: To verify if the compound is reacting with carbonyls in your assay matrix.

  • Sample Quenching: Extract 50 µL of the assay media at t=0 and t=24h. Quench immediately with 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and halt enamine formation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Chromatography: Use a HILIC column (e.g., Waters BEH Amide) rather than standard C18. The highly polar, monoprotonated amine retains poorly on reverse-phase columns, leading to ion suppression in the void volume.

  • MS Detection Strategy:

    • Scan for the parent mass [M+H]⁺ (m/z 163.1 for the free base).

    • Scan for the Amadori adduct [M+H+162]⁺ (m/z 325.1) if glucose is present in the media.

    • Scan for Oxidation products [M+H+16]⁺ (m/z 179.1) corresponding to N-oxides or lactams.

    • Self-Validation Check: If the parent mass (m/z 163.1) decreases over time while m/z 325.1 increases, your compound is being depleted by the media's sugar content, necessitating a matrix redesign (e.g., switching to a non-reducing buffer system).

References
  • Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. Source: CORESTA. URL:[Link]

  • Nornicotine Aqueous Aldol Reactions: Synthetic and Theoretical Investigations into the Origins of Catalysis. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • A previously undescribed chemical link between smoking and metabolic disease. Source: PMC. URL:[Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Source: Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Delivery of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride

Welcome to the technical support center for the in vivo application of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride. This guide, structured in a question-and-answer format, is designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the in vivo application of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Part 1: Pre-Formulation and Vehicle Selection

This initial phase is critical for the success of any in vivo study. Missteps here can lead to issues with solubility, stability, and ultimately, data reproducibility.

Q1: What are the essential physicochemical properties of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride that I should consider before starting my experiment?

A1: Understanding the fundamental properties of the compound is the bedrock of successful formulation. 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a small molecule provided as a hydrochloride salt. The salt form is intentionally used to improve aqueous solubility compared to the free base.[1][2] However, "improved" does not mean "unlimited," and solubility is still a critical parameter to verify.

Table 1: Key Physicochemical Properties

Property Value / Information Significance for In Vivo Delivery
Chemical Formula C₁₀H₁₆N₂Cl₂ Basic information for calculating molarity.
Molecular Weight 235.16 g/mol Essential for accurate dose calculations.
Form Dihydrochloride Salt Enhances aqueous solubility. The pH of the final formulation will be acidic and may need adjustment depending on the administration route.
Predicted Solubility Soluble in water. While predicted to be water-soluble, empirical testing at your target concentration is mandatory. Solubility can be limited, especially in buffered solutions (e.g., PBS).

Q2: How do I select the most appropriate vehicle for my in vivo study? The compound is a dihydrochloride salt.

A2: Vehicle selection is a balance between maximizing compound solubility/stability and minimizing animal toxicity. The choice is highly dependent on the intended route of administration. For a hydrochloride salt, the starting point is typically an aqueous vehicle.

The workflow below provides a decision-making framework.

VehicleSelection cluster_start Start: Define Experimental Needs cluster_vehicles Vehicle Options & Refinements Start What is the Route of Administration? IV Intravenous (IV) Start->IV Systemic, rapid onset IP_SC Intraperitoneal (IP) / Subcutaneous (SC) Start->IP_SC Systemic, slower absorption Oral Oral (PO) Start->Oral Enteral route Saline Sterile Saline (0.9% NaCl) or 5% Dextrose (D5W) IV->Saline Isotonicity is critical PBS Phosphate-Buffered Saline (PBS) IP_SC->PBS Buffering capacity useful OralVehicle Aqueous vehicle (e.g., 0.5% Methylcellulose) or specialized formulation Oral->OralVehicle pH_Adjust Adjust pH with NaOH/HCl to ~6.5-7.4 Saline->pH_Adjust Check pH PBS->pH_Adjust Check pH & for precipitation Cosolvent Consider Co-solvents (e.g., <10% DMSO, PEG300) if solubility is low pH_Adjust->Cosolvent Still insoluble?

Caption: Vehicle selection workflow for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride.

Expert Rationale:

  • For IV administration: Isotonicity is paramount to prevent hemolysis. Start with 0.9% NaCl or D5W. Avoid buffers like PBS, as the phosphate ions can sometimes salt out hydrochloride compounds.

  • For IP/SC administration: The pH of the formulation is critical to prevent injection site irritation.[3] A dihydrochloride salt will create an acidic solution. You must measure the pH and, if it is below ~5, adjust it towards neutral (pH 6.5-7.4) with a dilute base like NaOH.

  • For Oral (PO) administration: Simple aqueous solutions are often sufficient. For compounds with poor absorption, a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) can improve exposure.[4]

Part 2: Formulation and Preparation Troubleshooting

Q3: I'm trying to dissolve the compound in PBS for an IP injection, but it's forming a cloudy precipitate. What is happening?

A3: This is a classic case of solubility issues, likely caused by one of two phenomena:

  • Common Ion Effect/Salting Out: Phosphate-Buffered Saline (PBS) contains chloride ions and phosphate ions. The high concentration of these ions can decrease the solubility of your hydrochloride salt, causing it to precipitate.

  • pH Shift: Your dihydrochloride salt is acidic. While PBS is a buffer, adding a significant amount of an acidic compound can overwhelm its buffering capacity locally, or the final pH might shift the equilibrium towards the less soluble free-base form of your compound.

Troubleshooting Steps:

  • Switch Vehicle: Try dissolving the compound in sterile water or 0.9% saline first. These vehicles lack phosphate ions and have a lower chance of causing precipitation.

  • Check pH: Dissolve the compound in your chosen vehicle and measure the pH. If it is highly acidic, slowly titrate with dilute NaOH (e.g., 0.1 N) while vortexing and visually inspecting for any precipitation. The goal is a pH between 6.5 and 7.4 for IP injections to minimize irritation.[5]

  • Warm the Solution: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve the compound. However, you must ensure the compound remains in solution after it cools back to room temperature. If it crashes out, the formulation is not viable.

  • Sonication: Use a bath sonicator to provide energy to break up particles and aid dissolution.

Protocol 1: Preparation of a 10 mg/mL Stock Solution for IP Administration

This protocol is a self-validating system to ensure a clear, stable, and pH-appropriate formulation.

  • Calculate Required Mass: For a 10 mg/mL solution, weigh out the required amount of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride using a calibrated analytical balance.

  • Initial Dissolution: Add 80% of the final required volume of sterile 0.9% NaCl solution to a sterile conical tube containing the compound.

  • Facilitate Dissolution: Vortex the solution for 2-3 minutes. If not fully dissolved, place it in a bath sonicator for 5-10 minutes.

  • pH Measurement & Adjustment: Using a calibrated pH meter, measure the pH of the solution. It will likely be acidic.

    • If pH < 6.0: Add dilute (0.1 N) sterile NaOH dropwise while continuously vortexing. Monitor the pH and visual appearance. Stop if you see any persistent cloudiness. The target pH is 6.5-7.4.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is adjusted, add sterile 0.9% NaCl to reach the final desired volume (QS - Quantum Satis).

  • Sterile Filtration: Using a 0.22 µm sterile syringe filter, filter the final solution into a new sterile container. This is a mandatory step for all parenteral (injectable) formulations to ensure sterility.[3]

  • Final Quality Check: Visually inspect the final filtered solution against a black and white background. It must be clear and free of any particulates. If it is not, it cannot be used.

Part 3: Administration Route-Specific Issues

Q4: I'm administering the compound via oral gavage (PO) but observing very low and highly variable plasma concentrations. What are the potential causes?

A4: Low and variable oral bioavailability is a common challenge in drug development. For a compound like this, several barriers in the gastrointestinal (GI) tract could be responsible.

OralBarriers cluster_workflow Oral Drug Absorption Pathway cluster_barriers PO Oral Gavage (Drug in Vehicle) Stomach Stomach (Acidic pH) Potential Degradation PO->Stomach Intestine Small Intestine (Primary Absorption Site) Stomach->Intestine Enterocyte Intestinal Wall (Enterocytes) Intestine->Enterocyte PortalVein Portal Vein Enterocyte->PortalVein Liver Liver PortalVein->Liver Systemic Systemic Circulation (Target Site) Liver->Systemic B3 Barrier 3: First-Pass Metabolism (Liver & Gut Wall) Liver->B3 Is the drug metabolized before reaching circulation? B1 Barrier 1: Dissolution (Drug must be in solution) B1->Intestine Is the drug soluble in intestinal fluid? B2 Barrier 2: Permeability (Crossing the gut wall) B2->Enterocyte Can the drug cross the cell membrane?

Caption: Major physiological barriers impacting oral drug bioavailability.

Troubleshooting Strategies:

  • Dissolution Limitation: Although it's a salt, the drug could precipitate in the neutral pH of the intestine. Using a formulation with excipients like methylcellulose can help maintain it in a supersaturated or suspended state, aiding absorption.[2][6]

  • Poor Permeability: The compound must cross the lipid membranes of the intestinal cells. If it is too polar (which is possible for a dihydrochloride salt), it may not permeate well. This is an intrinsic property of the molecule.

  • First-Pass Metabolism: The drug is absorbed into the portal vein and passes directly through the liver before reaching systemic circulation. The liver (and the gut wall itself) contains metabolic enzymes (like Cytochrome P450s) that can degrade the compound.[7] If your compound is a substrate for these enzymes, a significant fraction may be eliminated before it can exert its effect.

  • P-gp Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively pump drugs back into the gut lumen.[8]

To diagnose the issue, consider a pilot pharmacokinetic (PK) study comparing oral (PO) and intravenous (IV) administration. The ratio of the Area Under the Curve (AUC) from PO to IV administration will give you the absolute bioavailability (F%). A low F% (<10-20%) confirms a significant absorption or first-pass metabolism issue.

Q5: My animals are showing signs of distress (e.g., writhing, lethargy) immediately after IP injection. What should I do?

A5: Post-injection distress is a clear sign of irritation and is often caused by the formulation itself.[3] This can compromise animal welfare and introduce inflammatory confounds into your experiment.[9][10]

Immediate Checklist:

  • Check the pH: As mentioned in Q3, an unadjusted acidic solution from the dihydrochloride salt is the most likely culprit. A pH below 5 is highly irritating to the peritoneum. You must adjust the pH to a more physiological range (6.5-7.4).

  • Check for Particulates: Did you sterile-filter the solution? Any undissolved drug particles will cause significant inflammation. The solution must be perfectly clear.

  • Consider the Vehicle: If you are using co-solvents like DMSO or ethanol, even at low percentages, they can be irritating.[11] Always run a vehicle-only control group to confirm the vehicle is well-tolerated.

  • Injection Technique: Ensure you are injecting into the correct location (lower right abdominal quadrant) to avoid puncturing the bladder or cecum.[5] The injection volume should also be appropriate for the animal's size (e.g., <10 mL/kg for a mouse).[5]

If the problem persists after correcting these factors, the compound itself may be inherently irritating. In this case, you should consider an alternative administration route, such as subcutaneous (SC) or oral gavage, if the experimental goals permit.

Q6: My research suggests this compound should act on the central nervous system (CNS). What are my options for bypassing the blood-brain barrier (BBB)?

A6: The blood-brain barrier (BBB) prevents the vast majority of small molecules from entering the brain from systemic circulation.[12][13][14] Assuming your compound does not readily cross the BBB after systemic administration, you will need to use more direct or advanced delivery strategies.

Common Strategies for CNS Delivery:

  • Intranasal (IN) Administration: This non-invasive route can deliver drugs directly to the brain via the olfactory and trigeminal nerve pathways, bypassing the BBB.[8][12][14][15] This is an increasingly popular method for preclinical CNS studies. The formulation often requires mucoadhesives or permeation enhancers.

  • Direct Intracranial Injection:

    • Intracerebroventricular (ICV): Injects the compound directly into the brain's ventricles, allowing it to circulate in the cerebrospinal fluid (CSF). This ensures brain exposure but does not provide precise regional targeting.[16]

    • Intraparenchymal: Injects the compound directly into a specific brain region of interest. This is highly targeted but also highly invasive.

  • Advanced Formulation Strategies: For systemic administration, strategies like encapsulating the drug in targeted liposomes or nanoparticles designed to undergo receptor-mediated transcytosis across the BBB can be explored, though these are complex to develop.[13][17]

The choice depends on your experimental question. For assessing if a compound can have a central effect, ICV is a common first step. For modeling a less invasive therapeutic approach, intranasal delivery is a very attractive option.[12]

References

  • Non-invasive intranasal administration route directly to the brain using dendrimer nanoplatforms: An opportunity to develop new CNS drugs. National Center for Biotechnology Information. Available from: [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. National Center for Biotechnology Information. Available from: [Link]

  • Using the Intranasal Route to Administer Drugs to Treat Neurological and Psychiatric Illnesses: Rationale, Successes, and Future Needs. National Center for Biotechnology Information. Available from: [Link]

  • Brain drug delivery of small molecules using immunoliposomes. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Intraperitoneal oil application causes local inflammation with depletion of resident peritoneal macrophages. bioRxiv. Available from: [Link]

  • Understanding Barriers to Drug Delivery: High Resolution in Vivo Imaging Is Key. Clinical Cancer Research. Available from: [Link]

  • Comparison between administration routes in brain distribution and drug efficacy of ASO (ICV vs IT). Axcelead. Available from: [Link]

  • In vivo Fate of Targeted Drug Delivery Carriers. National Center for Biotechnology Information. Available from: [Link]

  • Intraperitoneal Injection Is Not a Suitable Administration Route for Single-Walled Carbon Nanotubes in Biomedical Applications. National Center for Biotechnology Information. Available from: [Link]

  • Brain delivery strategies for biomacromolecular drugs. Dove Medical Press. Available from: [Link]

  • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. PubMed. Available from: [Link]

  • Investigation of the “Nose-to-Brain” Pathways in Intranasal HupA Nanoemulsions and Evaluation of Their in vivo Pharmacokinetics and Brain-Targeting Ability. Taylor & Francis Online. Available from: [Link]

  • Synthesis, in vitro and in vivo evaluation of a delivery system for targeting anticancer drugs to the brain. PubMed. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]

  • PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Defense Technical Information Center. Available from: [Link]

  • 2-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. National Center for Biotechnology Information. Available from: [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. National Center for Biotechnology Information. Available from: [Link]

  • Challenges in medication administration by gavage in the intensive care unit: A literature review. IJAERS. Available from: [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available from: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available from: [Link]

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. MDPI. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • Grand challenges in oral drug delivery. Frontiers. Available from: [Link]

  • 2-methyl-4-(piperidin-3-yl)pyridine dihydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

  • Targeted Delivery of 4-Aminopyridine Into the Rat Brain by Minicontainers from Carbon-Nanodiamonds Composite. ResearchGate. Available from: [Link]

  • 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. accessdata.fda.gov. Available from: [Link]

  • 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available from: [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. Available from: [Link]

  • 1-메틸-2-피롤리디논 (1-METHYL-2-PYRROLIDINONE) Material Safety Data Sheet. MSDS. Available from: [Link]

  • In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis. ResearchGate. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available from: [Link]

  • Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. NIST WebBook. Available from: [Link]

Sources

Optimization

"2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride" experimental variability and controls

Welcome to the Technical Support Center for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6). As a highly polar, basic amine heavily utilized as a pharmacological tool compound in central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6).

As a highly polar, basic amine heavily utilized as a pharmacological tool compound in central nervous system (CNS) drug discovery—particularly targeting nicotinic acetylcholine receptors (nAChRs)—this compound presents unique handling, analytical, and in vitro assay challenges. This guide is designed by application scientists to help you troubleshoot experimental variability through causality-driven insights and self-validating protocols.

Section 1: Chemical Handling & Formulation (FAQs)

Q1: My stock solution concentrations seem to vary between different batches. Why is this happening? The Causality: This compound is supplied as a dihydrochloride salt, making it highly hygroscopic. When exposed to ambient humidity, the salt rapidly absorbs water into its crystal lattice, increasing its apparent mass. If you weigh the compound without accounting for this absorbed moisture, your calculated molarity will be artificially high, leading to lower-than-expected active concentrations in your assays. The Fix & Validation: Always store the compound in a desiccator and weigh it under a dry, inert atmosphere (e.g., a nitrogen-purged glovebox). To create a self-validating system, never assume the gravimetric weight is 100% accurate; always verify the final stock concentration using LC-UV against a known, desiccated analytical standard.

Q2: Adding the compound to my cell-based assay causes an immediate drop in cell viability and erratic baseline signals. What is the cause? The Causality: The dihydrochloride salt releases two equivalents of hydrochloric acid (HCl) upon dissolution. If you dilute your DMSO stock into unbuffered or weakly buffered media (such as standard Hank's Balanced Salt Solution, HBSS), the localized pH can drop significantly. According to the Assay Guidance Manual, these pH shifts can denature target proteins, alter cell physiology, and cause false-positive or false-negative readouts [1]. The Fix & Validation: Pre-buffer your assay media with 20 mM HEPES (pH 7.4). Validate the system by verifying the final pH of the media after compound addition using a micro-pH probe before applying it to the cells.

Section 2: Analytical Variability (HPLC/LC-MS Troubleshooting)

Q: During purity checks via Reversed-Phase HPLC (C18), I observe severe peak tailing and variable retention times. How can I achieve a sharp, symmetrical peak? The Causality: The compound contains two basic nitrogen atoms: a pyridine ring (pKa ~5.5) and a pyrrolidine ring (pKa ~10.5). At typical acidic or neutral mobile phase pH (pH 2–7), the pyrrolidine nitrogen is fully protonated (cationic). These cations undergo secondary ion-exchange interactions with residual, unendcapped anionic silanol groups ( SiO− ) on the silica stationary phase, causing severe peak tailing and retention time drift [2]. The Fix & Validation: You must suppress this secondary interaction. Add 0.1% Trifluoroacetic acid (TFA) or use chaotropic salts (like perchlorate) in the mobile phase to form a neutral ion pair with the protonated amine. Alternatively, switch to a polar-embedded or highly endcapped C18 column designed specifically for basic compounds. Validate column performance by injecting a known basic standard (e.g., amitriptyline) to ensure asymmetry factors are ≤1.2 .

Section 3: In Vitro Assay Variability (FLIPR Calcium Flux)

Q: I am using this compound in a FLIPR calcium flux assay to evaluate nAChR modulation, but the fluorescent signal is weak or degrades over time. How do I optimize the assay? The Causality: Weak signals in calcium flux assays for nAChR ligands often stem from either rapid receptor desensitization or the extrusion of the calcium-sensitive dye by cellular anion transporters prior to compound addition [3]. The Fix & Validation: Ensure your dye-loading buffer contains 2.5 mM probenecid, a broad-spectrum inhibitor of organic anion transporters, to prevent the cells from pumping the dye out into the extracellular space. Furthermore, nAChR ligands can act as direct agonists or Positive Allosteric Modulators (PAMs). Implement a two-addition protocol to capture both mechanisms [4].

Section 4: Quantitative Data Summary

ParameterSpecification / RecommendationScientific Rationale
Molecular Weight 235.15 g/mol Includes the mass of the parent compound + 2x HCl.
pKa (Estimated) ~5.5 (Pyridine), ~10.5 (Pyrrolidine)Dictates the ionization state in physiological buffers.
Solubility High in Water, DMSOThe dihydrochloride salt ensures rapid aqueous solubility.
Storage -20°C, Desiccated, Inert GasPrevents hygroscopic water uptake and oxidative degradation.
HPLC Mobile Phase Water/MeCN + 0.1% TFATFA acts as an ion-pairing agent to prevent silanol interactions.
Assay Buffer HBSS + 20 mM HEPES (pH 7.4)Prevents pH drops caused by the dissociation of the 2x HCl salt.

Section 5: Experimental Protocols

Protocol 1: Preparation of a Validated 10 mM Stock Solution

This protocol ensures accurate molarity by mitigating hygroscopic errors and pH shifts.

  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric condensation on the cold, hygroscopic salt.

  • Weighing: Transfer the vial to a nitrogen-purged glovebox. Weigh the desired mass into a pre-tared, amber glass vial.

  • Dissolution: Add anhydrous DMSO to achieve a theoretical 10 mM concentration. Vortex until completely dissolved.

  • Self-Validation (LC-UV): Dilute an aliquot of the stock 1:1000 in mobile phase and run via HPLC-UV against a desiccated analytical standard. Adjust the master stock volume if the area-under-the-curve (AUC) indicates a lower-than-expected concentration due to prior water weight.

  • Storage: Aliquot the validated stock into single-use tubes, blanket with argon, and store at -80°C.

Protocol 2: High-Throughput FLIPR Calcium Flux Assay for nAChR Modulators

This protocol utilizes a two-addition method to differentiate between agonism and allosteric modulation.

  • Cell Plating: Plate HEK293 cells stably expressing the target nAChR (e.g., α7 or α4β2 ) in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 25 µL of Calcium 5 dye dissolved in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2.5 mM probenecid. Incubate for 1 hour at 37°C in the dark. Causality: Probenecid blocks dye efflux, ensuring a high signal-to-noise ratio.

  • First Addition (Agonist Mode): Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 12.5 µL of the test compound (diluted in Assay Buffer). Read fluorescence for 3 minutes. Validation: A signal here indicates direct receptor agonism.

  • Second Addition (PAM Mode): Inject 12.5 µL of an EC20​ concentration of Acetylcholine (ACh). Read fluorescence for an additional 3 minutes. Validation: An amplified signal compared to an ACh-only control well confirms Positive Allosteric Modulator (PAM) activity.

Section 6: Visualizations

Workflow Start Low/Variable Assay Signal CheckpH Check Assay Media pH (Is pH < 7.0?) Start->CheckpH FixpH Buffer with 20mM HEPES or neutralize stock CheckpH->FixpH Yes CheckSol Check Stock Concentration (LC-UV vs Standard) CheckpH->CheckSol No FixSol Re-weigh under dry N2 Store in desiccator CheckSol->FixSol Mismatch CheckCells Check Cell Viability & Receptor Expression CheckSol->CheckCells Matches FixCells Optimize cell passage Use Probenecid for dye CheckCells->FixCells Issues found

Workflow for troubleshooting assay signal variability caused by compound formulation issues.

Pathway Ligand 2-Methyl-4-(pyrrolidin-2-yl)pyridine (Agonist/PAM) Receptor nAChR (e.g., α7 or α4β2) Ligand-Gated Ion Channel Ligand->Receptor Binds orthosteric/allosteric site Conformation Channel Pore Opening Receptor->Conformation Calcium Ca2+ / Na+ Influx Conformation->Calcium Depolarization Membrane Depolarization Calcium->Depolarization Signal Intracellular Signaling (Measured via FLIPR Dye) Calcium->Signal Binds Calcium-sensitive Dye

Mechanism of nAChR activation and subsequent calcium flux measured in FLIPR assays.

References

  • Markossian S, Grossman A, Baskir H, et al. Assay Guidance Manual - Assay Interference by Chemical Reactivity. National Center for Advancing Translational Sciences. URL: [Link]

  • Dai, J., & Carr, P. W. (2002). Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Analytical Chemistry. URL: [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 2-Methyl-4-(pyrrolidin-2-yl)pyridine vs. ABT-089

Subtitle: Structural Determinants of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Efficacy Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Structural Rationale The α4β2 nicotinic ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Structural Determinants of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Efficacy Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Structural Rationale

The α4β2 nicotinic acetylcholine receptor (nAChR) is a highly validated therapeutic target for cognitive dysfunction, including Attention Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease. Developing ligands for this receptor requires precise spatial geometry to balance binding affinity (Ki) with intrinsic efficacy (Emax).

ABT-089 (Pozanicline) serves as the clinical benchmark in this class. It is a highly selective α4β2 partial agonist characterized by a 2-methylpyridine ring linked via a methoxy bridge at the C3 position to a pyrrolidine ring[1]. In vivo and in vitro studies demonstrate that ABT-089 exhibits neuroprotective properties and cognitive enhancement without the severe cardiovascular or gastrointestinal side effects typical of full agonists ()[2].

In contrast, 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (2M4P) is a novel structural analog. Unlike ABT-089, 2M4P lacks the flexible methoxy linker and connects the pyrrolidine ring directly to the C4 position of the pyridine ring.

The Causality of Structure: The spatial distance between the basic amine (pyrrolidine) and the hydrogen bond acceptor (pyridine nitrogen) dictates receptor activation. The C3 attachment in ABT-089 provides the optimal pharmacophore distance (~4.8–5.0 Å) for partial agonism. Shifting the attachment to the C4 position in 2M4P drastically alters this binding vector. Consequently, comparing 2M4P to ABT-089 provides critical Structure-Activity Relationship (SAR) insights, typically shifting the functional profile from partial agonism toward antagonism or reduced affinity.

Physicochemical & Pharmacological Profiles

To objectively evaluate the product (2M4P) against the alternative benchmark (ABT-089), we must first compare their baseline physicochemical parameters. Both compounds are utilized as dihydrochloride salts to ensure optimal aqueous solubility during in vitro screening[3].

Parameter2-Methyl-4-(pyrrolidin-2-yl)pyridine (2M4P)ABT-089 (Pozanicline)
CAS Number 2703756-93-6 (2HCl salt)161416-61-1 (2HCl salt)[3]
Chemical Structure 2-Methyl-4-(pyrrolidin-2-yl)pyridine2-Methyl-3-[(2S)-pyrrolidin-2-ylmethoxy]pyridine[1]
Linker Type Direct C-C bond at C4Methoxy (-O-CH2-) at C3[4]
Primary Target α4β2 nAChR (Experimental)α4β2 nAChR[5]
Efficacy Profile Putative Antagonist / Low-AffinityPartial Agonist (Ki ≈ 16 nM)[5]
Salt Form DihydrochlorideDihydrochloride[3]

Visualization of Receptor Activation & Screening

α4β2 nAChR Signaling Pathway

The following diagram illustrates the downstream causality of ligand binding. Partial agonists like ABT-089 trigger a controlled calcium influx, avoiding the rapid receptor desensitization caused by full agonists.

Pathway A Ligand Binding (ABT-089 vs 2M4P) B α4β2 nAChR Conformational Change A->B C Channel Opening (Na+ / Ca2+ Influx) B->C D Membrane Depolarization C->D E Intracellular Ca2+ Signaling Cascade D->E F Neurotransmitter Release (Dopamine, ACh) E->F

α4β2 nAChR activation pathway mediating downstream neurotransmitter release.

High-Throughput Screening Workflow

Workflow S1 Compound Prep (DMSO/Buffer) S2 Radioligand Binding ([3H]Cytisine) S1->S2 S3 Functional Assay (FLIPR Ca2+ Flux) S1->S3 S4 Data Analysis (Ki, EC50, Emax) S2->S4 S3->S4

Step-by-step workflow for the pharmacological evaluation of nAChR ligands.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the efficacy of 2M4P against the ABT-089 benchmark, researchers must employ a multi-tiered screening cascade. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Radioligand Displacement Binding Assay

Objective: Determine the binding affinity (Ki) of 2M4P and ABT-089 at α4β2 receptors. Causality of Design: [3H]Cytisine is utilized because it selectively labels the orthosteric binding site of the α4β2 nAChR subtype, avoiding confounding binding at α7 receptors.

  • Membrane Preparation: Homogenize rat cortical tissue (or HEK293 cells stably expressing human α4β2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Compound Dilution: Prepare 10-point serial dilutions of 2M4P and ABT-089 in assay buffer. The dihydrochloride salt ensures complete aqueous solubility, preventing false-negative binding data due to precipitation.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM[3H]cytisine and the test compounds for 75 minutes at 4°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

Self-Validation Check: Non-specific binding (NSB) must be defined using 10 µM nicotine. If NSB exceeds 20% of total radioligand binding, the membrane preparation is deemed compromised and the assay must be rejected.

Protocol B: In Vitro Functional Efficacy (FLIPR Calcium Flux)

Objective: Differentiate whether 2M4P acts as an agonist, partial agonist, or antagonist compared to ABT-089. Causality of Design: Binding affinity (Ki) does not equate to channel activation. The FLIPR (Fluorometric Imaging Plate Reader) assay captures the rapid, transient intracellular calcium spike characteristic of nAChR ion channels before they undergo rapid desensitization.

  • Cell Plating: Seed HEK293-α4β2 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C in the dark.

  • Baseline Read & Addition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject test compounds (2M4P or ABT-089) and record fluorescence continuously for 3 minutes.

  • Data Acquisition: Calculate the area under the curve (AUC) or maximum peak height minus baseline to determine EC50 and Emax.

Self-Validation Check: Epibatidine (a full agonist) must be included as a 100% efficacy control. ABT-089 must yield a sub-maximal response (~30-50% Emax)[6]. If ABT-089 exceeds this window, it indicates receptor overexpression artifacts in the cell line, invalidating the comparative data. If 2M4P shows high binding affinity in Protocol A but 0% Emax in Protocol B, it is definitively classified as an antagonist.

References

  • Title: ABT-089[2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. Source: Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246. URL: [Link]

  • Title: ABT-089[2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Source: Journal of Pharmacology and Experimental Therapeutics, 283(1), 247-258. URL: [Link]

  • Title: ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders. Source: CNS Drug Reviews, 10(2), 167-182. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride: A Technical Guide

Hazard Assessment: A Structural-Analog Approach Due to the absence of a dedicated SDS, we must infer the hazard profile of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride from its constituent parts. Pyridine Moiety:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Structural-Analog Approach

Due to the absence of a dedicated SDS, we must infer the hazard profile of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride from its constituent parts.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract, and may have effects on the central nervous system, liver, and kidneys. Pyridine itself is also highly flammable.[5]

  • Pyrrolidine Moiety: Pyrrolidine is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[2][6][7] It is harmful if swallowed or inhaled.[6]

  • Dihydrochloride Salt: As a dihydrochloride salt, the compound is acidic. When dissolved in water, it will lower the pH and can be corrosive to metals. More importantly, it is incompatible with bases, and mixing can lead to exothermic reactions.[1][7] Thermal decomposition is expected to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1]

Based on this analysis, 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride must be treated as a hazardous waste that is likely toxic, corrosive, and an environmental hazard.

Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent personal protective measures are mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and accidental dust exposure, which can cause severe eye irritation or burns.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.Prevents skin contact. Amine compounds can be absorbed through the skin and cause irritation or systemic toxicity.[8]
Body Protection A fully-buttoned lab coat or a chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Handle only in a properly functioning certified laboratory chemical fume hood.Prevents inhalation of any fine powders or aerosols, which are likely to be irritating and potentially toxic to the respiratory system.[4]

Spill Management Protocol

Immediate and appropriate action is critical to mitigate hazards from a spill.

Step 1: Evacuate and Secure

  • Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Eliminate all sources of ignition, as related compounds can be flammable.[2]

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Don Appropriate PPE

  • Before attempting cleanup, don the full PPE outlined in the table above.

Step 3: Contain and Absorb

  • For a solid spill, carefully sweep the material into a designated waste container. Avoid creating dust.

  • For a solution spill, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Do NOT attempt to neutralize the spill with a strong base, as this can cause a hazardous reaction.

Step 4: Collect and Clean

  • Carefully scoop the absorbed material and spilled substance into a clearly labeled, sealable, and compatible hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water.

  • Collect all cleaning materials (wipes, contaminated absorbent) as hazardous waste.

Step 5: Document and Report

  • Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Waste Segregation and Disposal Protocol

Disposal of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride must be handled through a licensed hazardous waste disposal service.[9] Sewer disposal is strictly prohibited.[10]

Waste Container Selection and Labeling

Container Requirements:

  • Selection: Use a clearly designated, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers due to the corrosive nature of the hydrochloride salt.[11]

  • Condition: The container must be in good condition, free from leaks or damage.[11]

  • Labeling: The container must be clearly and securely labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[11]

    • The full chemical name: "2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride "

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this chemical waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid or Solution) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe container Select Compatible HDPE Hazardous Waste Container ppe->container label_waste Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards (Toxic, Corrosive) container->label_waste collect Transfer Waste to Container in a Fume Hood label_waste->collect seal Securely Seal Container collect->seal segregate Segregate from Incompatible Wastes (Bases, Oxidizers) seal->segregate storage_loc Store in Designated Satellite Accumulation Area (SAA) segregate->storage_loc ehs_contact Contact EHS for Pickup Request storage_loc->ehs_contact disposal Professional Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride.

Step-by-Step Disposal Procedure
  • Work Area: Conduct all waste handling procedures inside a certified chemical fume hood.

  • Containerization: Carefully transfer the waste chemical (solid or in solution) into the pre-labeled hazardous waste container.

  • Incompatibility: Crucially, do not mix this waste stream with other chemical wastes, especially bases or strong oxidizing agents. [1][3][12] Keep it as a segregated waste stream to prevent unknown and potentially hazardous reactions.

  • Storage: Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your facility's policies and EPA/OSHA regulations.[11] Ensure secondary containment is used.

  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[10] Complete all necessary waste disposal forms as required. The primary recommended disposal method for related compounds is high-temperature incineration by a licensed facility.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride, protecting both laboratory personnel and the environment.

References

  • Canyon Components. (n.d.). PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

  • Automation-Direct. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: Pyridine, 2-methyl-5-(1-methyl-2-pyrrolidinyl)-. Retrieved from [Link]

  • Iowa State University. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Harrington Process Solutions. (2023, May 1). Chemical Resistance Guide. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.